CCR8 antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H30ClN3O3S |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H30ClN3O3S/c1-15-7-5-6-8-20(15)23(28)25-22-16(2)13-19(14-21(22)24)31(29,30)26-17(3)18-9-11-27(4)12-10-18/h5-8,13-14,17-18,26H,9-12H2,1-4H3,(H,25,28)/t17-/m1/s1 |
InChI Key |
ZEDJVOTUUKLHRW-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)NC(C)C3CCN(CC3)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCR8 Antagonists in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction: C-C Motif Chemokine Receptor 8 (CCR8) has recently emerged as a highly promising therapeutic target in immuno-oncology. Its significance lies in its selective and high expression on tumor-infiltrating regulatory T cells (Tregs) when compared to Tregs in peripheral lymphoid organs or other immune cell populations.[1][2][3][4] These intratumoral CCR8+ Tregs represent a highly activated and potently immunosuppressive cell population that curtails anti-tumor immune responses.[5] Consequently, therapeutic strategies aimed at antagonizing CCR8 function are being developed to selectively deplete these cells within the tumor microenvironment (TME), thereby unleashing a powerful anti-cancer immune attack. This guide provides a detailed examination of the mechanisms through which CCR8 antagonists function, supported by quantitative data, experimental protocols, and pathway visualizations.
The CCR8-Ligand Axis in the Tumor Microenvironment
CCR8 is a G protein-coupled receptor (GPCR) primarily activated by its ligand, CCL1, in both mice and humans (CCL18 is also a human ligand). Within the TME, cancer cells and other stromal cells secrete CCL1, which then acts as a chemoattractant for CCR8-expressing Tregs. This interaction is crucial for the recruitment and retention of these immunosuppressive cells at the tumor site. Upon binding CCL1, CCR8 initiates downstream signaling cascades that are believed to support Treg proliferation, stability, and suppressive functions. Furthermore, factors within the TME, such as lactate, can enhance the expression of CCR8 on Tregs, reinforcing their immunosuppressive capacity.
Caption: Figure 1: The CCR8/CCL1 signaling axis promoting Treg function.
Core Mechanisms of Action of CCR8 Antagonists
The primary therapeutic strategy for targeting CCR8 involves the use of monoclonal antibodies. These antagonists operate through two main, often concurrent, mechanisms: the physical depletion of CCR8+ Tregs and the blockade of CCL1-mediated signaling.
Depletion of Tumor-Infiltrating Tregs via Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
The most potent mechanism employed by anti-CCR8 antibodies is the selective elimination of CCR8-expressing Tregs within the tumor. This is achieved by engineering the antibody's Fc region to effectively engage with Fc receptors (e.g., CD16) on cytotoxic immune cells, such as Natural Killer (NK) cells.
-
Binding: The Fab portion of the anti-CCR8 antibody specifically binds to the CCR8 receptor on the surface of an intratumoral Treg.
-
Effector Cell Recruitment: The Fc portion of the antibody is recognized by Fc receptors on NK cells.
-
Treg Lysis: This engagement triggers the NK cell to release cytotoxic granules (containing perforin and granzymes), inducing apoptosis and lysis of the target CCR8+ Treg cell.
This selective depletion removes a key immunosuppressive barrier, altering the immune landscape of the TME to favor an anti-tumor response.
References
- 1. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR8-targeted specific depletion of clonally expanded Treg cells in tumor tissues evokes potent tumor immunity with long-lasting memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harbourbiomed.com [harbourbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. jcancer.org [jcancer.org]
The Discovery and Development of CCR8 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target, particularly in the landscape of immuno-oncology. CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[1][2][3] High expression of CCR8 on these Tregs is often correlated with poor prognosis in various cancers.[2][4] The primary endogenous ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and their interaction is crucial for the recruitment and function of Tregs within the tumor, thereby hindering anti-tumor immunity. Consequently, antagonizing the CCR8-CCL1 axis presents a promising strategy to selectively deplete or functionally modulate tumor-infiltrating Tregs, unleashing a potent anti-tumor immune response. This technical guide provides an in-depth overview of the discovery and development of CCR8 antagonists, encompassing small molecules and monoclonal antibodies, detailed experimental protocols, and a summary of key preclinical and clinical data.
CCR8 Signaling Pathway
CCR8, upon binding its ligand CCL1, initiates a signaling cascade characteristic of GPCRs. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The activated Gα subunit, typically of the Gαq family, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium concentration serves as a key second messenger, activating various downstream signaling pathways that ultimately mediate the chemotactic and immunomodulatory functions of CCR8.
Discovery of CCR8 Antagonists: A Screening Cascade
The identification of novel CCR8 antagonists typically follows a structured screening cascade, beginning with a high-throughput screen (HTS) to identify initial hits from large compound libraries. These hits are then subjected to a series of increasingly stringent assays to confirm their activity, determine their potency and selectivity, and evaluate their drug-like properties.
Key Experimental Protocols
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a test compound to CCR8. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human CCR8.
-
Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA at pH 7.4 is used.
-
Incubation: In a 96-well plate, cell membranes (e.g., 3-20 µg protein per well) are incubated with a fixed concentration of a radiolabeled CCR8 ligand (e.g., [125I]-CCL1) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit CCL1-induced calcium release in CCR8-expressing cells.
Methodology:
-
Cell Culture: Human cell lines (e.g., HEK293 or CHO) stably expressing human CCR8 are cultured to 80-90% confluency.
-
Cell Plating: Cells are seeded into black, clear-bottom 96-well plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion. The plate is incubated at 37°C for 1 hour in the dark.
-
Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compound (potential antagonist) is then added to the wells at various concentrations and incubated for a predetermined time (e.g., 5-15 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is established before the addition of a CCR8 agonist (e.g., CCL1 at its EC80 concentration). The fluorescence intensity is monitored in real-time before and after agonist addition.
-
Data Analysis: The increase in intracellular calcium is measured by the change in fluorescence intensity. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of a CCR8 antagonist to block the migration of cells towards a CCL1 chemoattractant gradient.
Methodology:
-
Cell Preparation: CCR8-expressing cells (e.g., human T cell line HUT78 or primary T cells) are washed and resuspended in an appropriate assay buffer.
-
Assay Setup: A Transwell plate with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with assay buffer containing CCL1, while the upper chamber contains the cell suspension pre-incubated with the test antagonist at various concentrations.
-
Incubation: The plate is incubated for a few hours (e.g., 2-5 hours) at 37°C in a humidified incubator to allow cell migration.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a fluorescent dye (like Calcein AM) that was pre-loaded into the cells, or by direct cell counting using a flow cytometer.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 value is determined.
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
For antibody-based CCR8 antagonists, this assay evaluates their ability to induce the killing of CCR8-expressing target cells by effector cells.
Methodology:
-
Target and Effector Cells: CCR8-expressing tumor-infiltrating Tregs are used as target cells. Effector cells are typically natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Assay Setup: Target cells are labeled with a reporter (e.g., calcein AM or a europium-based label). The labeled target cells are then co-cultured with effector cells at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of the anti-CCR8 antibody.
-
Incubation: The co-culture is incubated for a few hours (e.g., 4 hours) at 37°C.
-
Measurement of Cell Lysis: The killing of target cells is quantified by measuring the release of the label into the supernatant.
-
Data Analysis: The percentage of specific lysis is calculated, and the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis) is determined.
Preclinical Development of CCR8 Antagonists
Once a lead candidate is identified, it undergoes a rigorous preclinical development program to assess its safety and efficacy before entering human clinical trials.
Summary of Key CCR8 Antagonists in Development
A number of small molecule and antibody-based CCR8 antagonists are currently in various stages of preclinical and clinical development.
| Compound/Antibody | Type | Developer | Key In Vitro Data | Development Stage |
| IPG7236 | Small Molecule | Immunophage Biotech | Potent and selective CCR8 antagonist. | Phase 2 clinical trial (NCT05142592) in combination with a PD-1 antibody for triple-negative breast cancer. |
| SB-633852 | Small Molecule | GSK | pIC50 = 5.8 (binding and calcium mobilization assays). | Preclinical. |
| SB-649701 | Small Molecule | GSK | pIC50 = 7.7 (calcium release assay); pIC50 = 6.3-7.0 (chemotaxis assay). | Preclinical. |
| NS-15 | Small Molecule | Millennium Pharma | Ki = 1.6 nM (binding assay); IC50 = 2 nM (calcium release assay); IC50 = 16 nM (cell migration assay). | Preclinical. |
| IDOR-1136-5177 | Small Molecule | Idorsia | Highly potent CCR8 antagonist. | Preclinical. |
| BMS-986340 | Monoclonal Antibody | Bristol Myers Squibb | Leads to CCR8+ Treg depletion. | Phase 1/2 clinical trials (monotherapy and in combination with nivolumab or docetaxel). |
| LM-108 | Monoclonal Antibody | LaNova Medicines | Fc-optimized, selectively depletes tumor-infiltrating Tregs. | Phase 1/2 clinical trials (monotherapy and in combination with pembrolizumab). |
| RO7502175 | Monoclonal Antibody | Roche | Afucosylated antibody designed for enhanced ADCC. | Phase 1 clinical trial. |
| S-531011 | Monoclonal Antibody | Shionogi Pharma | Potent ADCC activity and neutralization of CCR8 signaling. | Preclinical. |
Conclusion
The development of CCR8 antagonists represents a highly promising and actively pursued strategy in cancer immunotherapy. By targeting the immunosuppressive Treg population within the tumor microenvironment, these agents have the potential to significantly enhance anti-tumor immunity, both as monotherapies and in combination with other immunotherapies like PD-1/PD-L1 inhibitors. The diverse pipeline of small molecules and monoclonal antibodies progressing through preclinical and clinical development underscores the significant interest and potential of this therapeutic approach. Continued research and clinical evaluation will be crucial to fully realize the therapeutic benefits of CCR8 antagonism for patients with cancer.
References
In-depth Technical Guide: CCR8 Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Structure and Properties of CCR8 Antagonist 2
This compound, identified as compound 220 in patent WO2022000443A1, is a potent and selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). Its systematic chemical name is N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide .
The structural and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide |
| CAS Number | 2756350-98-6 |
| Molecular Formula | C₂₃H₃₀ClN₃O₃S |
| Molecular Weight | 464.02 g/mol |
| Source | Patent WO2022000443A1 (Compound 220) |
Mechanism of Action and Therapeutic Potential
CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary endogenous ligand for CCR8 is the chemokine CCL1. The binding of CCL1 to CCR8 on Tregs promotes their migration, survival, and immunosuppressive function within the tumor microenvironment, thereby facilitating tumor growth and immune evasion.
This compound functions by competitively binding to the CCR8 receptor, thereby blocking the interaction with its ligand CCL1. This inhibition of CCR8 signaling is expected to disrupt the recruitment and function of Tregs within the tumor, leading to an enhanced anti-tumor immune response. Due to its specific expression profile on tumor-associated Tregs, targeting CCR8 with antagonists like this compound presents a promising therapeutic strategy for various cancers.
Experimental Data
While specific quantitative data for this compound from the source patent is not publicly available in the searched literature, the following table includes representative data for other small molecule CCR8 antagonists to provide a comparative context for potency.
| Compound Name | Assay Type | Target | Potency (IC₅₀/Kᵢ) | Reference |
| NS-15 | Calcium Release Assay | Human CCR8 | 2 nM (IC₅₀) | [1] |
| NS-15 | Chemotaxis Assay (CCL1-induced) | Human CCR8 | 16 nM (IC₅₀) | [1] |
| SB-649701 | Calcium Release Assay | Human CCR8 | pIC₅₀ = 7.7 | [2] |
| SB-649701 | Chemotaxis Assay (HUT78) | Human CCR8 | pIC₅₀ = 6.3 | [2] |
| SB-649701 | Chemotaxis Assay (Th2) | Human CCR8 | pIC₅₀ = 7.0 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of CCR8 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR8 agonist.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human CCR8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution (HBSS) for 1 hour at 37°C in the dark.
-
Compound Addition: The dye solution is removed, and cells are washed with HBSS. Test compounds (e.g., this compound) at various concentrations are added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, followed by the addition of a CCR8 agonist (e.g., human CCL1) at a concentration that elicits a submaximal response (EC₈₀). The change in fluorescence intensity, corresponding to the intracellular calcium flux, is measured kinetically.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of CCR8-expressing cells towards a chemoattractant gradient.
Protocol:
-
Cell Preparation: A human T-cell line endogenously expressing CCR8 (e.g., HUT78) or primary human Th2 cells are washed and resuspended in serum-free RPMI 1640 medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane (typically 5 µm pore size) is used. The lower chamber is filled with medium containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the CCR8 antagonist or vehicle control for 30 minutes at 37°C.
-
Cell Migration: The treated cells are added to the upper chamber of the Transwell plate.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control. IC₅₀ values are determined from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
CCR8 Signaling Pathway
The following diagram illustrates the canonical G protein-coupled signaling pathway initiated by the binding of CCL1 to CCR8, leading to cellular responses such as chemotaxis and cell survival.
Caption: CCR8 signaling pathway upon CCL1 binding and its inhibition by this compound.
Experimental Workflow for CCR8 Antagonist Characterization
The logical flow for identifying and characterizing a novel CCR8 antagonist is depicted below.
Caption: Workflow for the discovery and preclinical evaluation of a CCR8 antagonist.
References
CCR8 Antagonists: A Technical Guide to Binding Affinity and Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C-C Motif Chemokine Receptor 8 (CCR8) antagonists, with a focus on their binding affinities and the experimental methodologies used for their characterization. CCR8 has emerged as a promising therapeutic target, particularly in the fields of immuno-oncology and inflammatory diseases, due to its preferential expression on regulatory T cells (Tregs) within the tumor microenvironment.
Core Concepts in CCR8 Antagonist Evaluation
The development of potent and selective CCR8 antagonists requires rigorous in vitro and cellular characterization. Key parameters for evaluation include:
-
Binding Affinity (Ki, Kd): This quantifies the strength of the interaction between the antagonist and the CCR8 receptor. Lower values indicate higher affinity.
-
Functional Inhibition (IC50, pIC50): This measures the concentration of an antagonist required to inhibit a specific cellular response mediated by CCR8 activation by 50%.
-
Selectivity: This assesses the antagonist's binding affinity for CCR8 compared to other related chemokine receptors and off-target proteins.
Quantitative Binding Affinity of CCR8 Antagonists
The following table summarizes the binding and functional data for a selection of small molecule and antibody-based CCR8 antagonists.
| Antagonist Name | Antagonist Type | Assay Type | Species | Ki (nM) | IC50 (nM) | pIC50 | Reference |
| Small Molecules | |||||||
| CCR8 antagonist 1 (Compound 15) | Small Molecule | Competitive Binding | Human | 1.6 | |||
| AZ084 | Small Molecule | Allosteric Antagonist Binding | Human | 0.9 | |||
| SB-649701 | Small Molecule | Calcium Release | Human | 7.7 | |||
| Chemotaxis (HUT78) | Human | 6.3 | |||||
| Chemotaxis (Th2) | Human | 7 | |||||
| SB-633852 | Small Molecule | Competitive Binding / Ca2+ Mobilization | Human | 5.8 | |||
| IPG7236 | Small Molecule | Tango Assay | Human | 24 | |||
| CCR8 Downstream Signaling (CCL1-induced) | Human | 8.44 | |||||
| CCR8 Downstream Signaling (overexpressing cells) | Human | 24.3 | |||||
| Treg Migration (CCL1-induced) | Human | 33.8 | |||||
| NS-15 | Small Molecule | CCR8 Binding | Not Specified | 1.6 | |||
| Calcium Release | Not Specified | 2 | |||||
| Cell Migration (CCL1-induced) | Not Specified | 16 | |||||
| CCR8 antagonist 3 (compound 2) | Small Molecule | Not Specified | Not Specified | 62 | |||
| Monoclonal Antibodies | |||||||
| S-531011 | Monoclonal Antibody | Not Specified | Human | ||||
| Enzelkitug | Monoclonal Antibody | Not Specified | Human |
Key Experimental Protocols
Accurate determination of antagonist affinity and function relies on standardized and well-defined experimental protocols. Below are detailed methodologies for three key assays.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR8 receptor.
Objective: To determine the binding affinity (Ki) of a CCR8 antagonist.
Materials:
-
Cells or membranes expressing human CCR8.
-
Radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1).
-
Unlabeled CCR8 antagonist (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the CCR8-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR8 agonist.
Objective: To determine the functional inhibitory potency (IC50) of a CCR8 antagonist.
Materials:
-
CCR8-expressing cells (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CCR8 agonist (e.g., CCL1).
-
CCR8 antagonist (test compound).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed CCR8-expressing cells into a black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the CCR8 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The peak fluorescence response is measured for each antagonist concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, which is a key function of CCR8.
Objective: To determine the functional inhibitory potency (IC50) of a CCR8 antagonist on cell migration.
Materials:
-
CCR8-expressing cells (e.g., T cells or a transfected cell line).
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).
-
CCR8 agonist (chemoattractant, e.g., CCL1).
-
CCR8 antagonist (test compound).
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell counting method (e.g., flow cytometry or a cell viability assay).
Procedure:
-
Assay Setup: Place assay medium containing the CCR8 agonist in the lower chamber of the chemotaxis plate.
-
Cell Preparation: Resuspend the CCR8-expressing cells in assay medium and pre-incubate them with varying concentrations of the antagonist.
-
Cell Addition: Add the cell suspension to the upper chamber (the insert with the porous membrane).
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control (agonist alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CCR8 signaling and the workflows of the characterization assays is crucial for a comprehensive understanding.
CCR8 Signaling Pathway
Activation of CCR8 by its ligand, CCL1, initiates a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses, including chemotaxis, cell activation, and survival.
Caption: CCR8 signaling cascade upon ligand binding.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand competitive binding assay for determining the affinity of a CCR8 antagonist.
Caption: Workflow for CCR8 radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
This diagram outlines the procedure for a fluorescence-based calcium mobilization assay to assess the functional antagonism of CCR8.
Caption: Workflow for CCR8 calcium mobilization assay.
Experimental Workflow: Chemotaxis Assay
The following diagram details the steps involved in a chemotaxis assay to measure the inhibition of CCR8-mediated cell migration.
CCR8 Antagonist Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of various antagonists targeting the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a significant therapeutic target, particularly in immuno-oncology, due to its specific expression on tumor-infiltrating regulatory T cells (Tregs).[1] The efficacy and safety of CCR8 antagonists are intrinsically linked to their selectivity. This document compiles available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for professionals in the field.
Core Data Presentation: Antagonist Selectivity
The selectivity of a CCR8 antagonist is paramount to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the quantitative selectivity profiles of prominent CCR8 antagonists, including small molecules and biologics.
Small Molecule Antagonists
| Compound | Target | Assay Type | Potency (Human) | Selectivity Profile | Reference |
| IPG7236 | CCR8 | Tango (β-arrestin recruitment) | IC50 = 24 nM | Highly selective. No significant inhibition of major CYP450 enzymes. IC50 > 150 µM on primary human hepatocytes. | [2] |
| CCR8 | CCL1-induced signaling | IC50 = 8.44 nM | [2] | ||
| CCR8 | CCL1-induced migration | IC50 = 33.8 nM | [2] | ||
| NS-15 | CCR8 | Binding Assay | Ki = 1.6 nM | At least 300-fold selectivity versus other GPCRs, including other chemokine receptors. | [3] |
| CCR8 | Calcium Release Assay | IC50 = 2 nM | |||
| CCR8 | CCL1-induced Cell Migration | IC50 = 16 nM | |||
| SB-649701 | CCR8 | Calcium Release Assay | pIC50 = 7.7 | At least 100-fold selectivity against other GPCRs. | |
| CCR8 | Chemotaxis Assay (HUT78) | pIC50 = 6.3 | |||
| CCR8 | Chemotaxis Assay (Th2) | pIC50 = 7.0 | |||
| SB-633852 | CCR8 | Competitive Binding Assay | pIC50 = 5.8 | (Parent compound for SB-649701) | |
| CCR8 | Calcium Mobilization Assay | pIC50 = 5.8 |
Biological Antagonists
The viral chemokine MC148, encoded by the molluscum contagiosum virus, is a highly selective natural antagonist of CCR8.
| Compound | Target | Assay Type | Potency (Human) | Selectivity Profile (Binding vs. other chemokine receptors) | Reference |
| MC148 | CCR8 | Competition Binding (vs. 125I-I-309) | IC50 = 0.47 nM | No specific binding observed for CCR1, CCR2, CCR5, CXCR1, CXCR2, CXCR4, and CX3CR1. | |
| CCR8 | Direct Binding (125I-MC148) | IC50 = 0.27 nM | |||
| CCR8 | Calcium Mobilization (inhibition of I-309) | Dose-dependent antagonism | No effect on signaling of other tested chemokine receptors. | ||
| CCR8 | Chemotaxis (inhibition of I-309) | Specific inhibition | Did not block SDF-1α, MCP-1, or IL-8 induced chemotaxis. |
Antibody-based therapies like BAY 3375968 primarily function by depleting CCR8-expressing cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), rather than solely blocking receptor signaling. Their selectivity is conferred by the specific binding of the antibody to the CCR8 protein.
Experimental Protocols
The characterization of CCR8 antagonist selectivity relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of an antagonist for CCR8.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR8.
-
Radioligand (e.g., 125I-CCL1 or 125I-MC148).
-
Test antagonist at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled CCR8 ligand).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist. The final volume is typically 250 µL.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (IC50) of an antagonist in blocking CCR8 signaling.
Materials:
-
A cell line endogenously or recombinantly expressing human CCR8.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Krebs buffer).
-
CCR8 agonist (e.g., CCL1) at a concentration that elicits a submaximal response (EC80).
-
Test antagonist at various concentrations.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM and Pluronic F-127 in assay buffer for approximately 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells and add the test antagonist at various concentrations. Incubate for a predetermined time (e.g., 5-15 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the CCR8 agonist (CCL1) and continue to record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.
Objective: To evaluate the functional inhibition of cell migration by a CCR8 antagonist.
Materials:
-
A cell line expressing CCR8 (e.g., activated Tregs or a transfected cell line).
-
Transwell inserts with a porous membrane.
-
Chemotaxis buffer (e.g., HBSS).
-
CCR8 agonist (e.g., CCL1).
-
Test antagonist at various concentrations.
Procedure:
-
Assay Setup: Place the Transwell inserts into a 24-well plate. Add the chemotaxis buffer containing the CCR8 agonist (CCL1) to the lower chamber.
-
Cell Preparation: Resuspend the CCR8-expressing cells in chemotaxis buffer, with or without the test antagonist, and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber. This can be done using a cell counter, flow cytometry, or by staining and imaging the migrated cells on the underside of the membrane.
-
Data Analysis: Calculate the percentage of inhibition of migration at different antagonist concentrations and determine the IC50 value.
Mandatory Visualizations
CCR8 Signaling Pathway
The binding of the endogenous ligand CCL1 to CCR8 initiates a signaling cascade characteristic of G protein-coupled receptors. This involves the coupling to heterotrimeric G proteins, leading to downstream effector activation, and the recruitment of β-arrestins, which mediate receptor desensitization and internalization.
Caption: Simplified CCR8 signaling pathway upon agonist (CCL1) binding and its inhibition by an antagonist.
Experimental Workflow for Selectivity Profiling
Determining the selectivity of a CCR8 antagonist involves a systematic workflow to assess its activity against a panel of related receptors, typically other chemokine receptors.
Caption: A typical experimental workflow for determining the selectivity profile of a CCR8 antagonist.
References
The Role of CCR8 on Regulatory T Cells: A Technical Guide for Researchers and Drug Development Professionals
November 2025
Executive Summary
Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. However, in the tumor microenvironment (TME), their potent suppressive functions represent a major obstacle to effective anti-tumor immunity. A key chemokine receptor, C-C Motif Chemokine Receptor 8 (CCR8), has emerged as a highly specific marker for the most suppressive and proliferative Treg populations within tumors. This technical guide provides an in-depth analysis of the role of CCR8 in Treg biology, its signaling pathways, and its potential as a therapeutic target. We present quantitative data on CCR8 expression, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support researchers and drug development professionals in this promising area of immuno-oncology.
Introduction: CCR8 as a Defining Marker of Tumor-Infiltrating Tregs
CD4+ regulatory T cells, characterized by the expression of the transcription factor Foxp3, are essential for preventing autoimmunity but also contribute significantly to tumor immunosuppression.[1] A major challenge in cancer immunotherapy is to selectively target the immunosuppressive function of Tregs within tumors without disrupting systemic immune homeostasis.[1][2] Recent transcriptomic studies of tumor-infiltrating lymphocytes have consistently identified CCR8 as a gene highly and selectively upregulated in tumor-infiltrating Tregs (ti-Tregs) across various human cancers, including breast, colorectal, non-small cell lung cancer, and melanoma.[1][3]
CCR8 is a G protein-coupled receptor whose primary ligand in both humans and mice is the chemokine CCL1. Humans have three other known ligands for CCR8: CCL8, CCL16, and CCL18. The expression of CCR8 is largely restricted to a subset of highly activated and suppressive ti-Tregs, with significantly lower expression on Tregs in peripheral blood and normal tissues. This differential expression makes CCR8 an attractive and specific target for cancer immunotherapy.
Quantitative Analysis of CCR8 Expression in Treg Cells
The selective and high expression of CCR8 on ti-Tregs is a cornerstone of its therapeutic potential. The following tables summarize quantitative data on CCR8 expression across different T cell populations and tissues from various studies.
Table 1: Percentage of CCR8+ Cells in Human T Cell Subsets
| Tissue/Condition | Treg (CD4+Foxp3+) | Conventional CD4+ T cells (Tconv) | CD8+ T cells | Reference |
| Non-Small Cell Lung Cancer (NSCLC) Tumor | ~40% | Low | Negative | |
| Kidney Cancer Tumor | ~80% | Low | Low | |
| Human Lung Tumor | High | Low | Low | |
| Healthy Peripheral Blood (PBMCs) | Low | Low | Low | |
| Healthy Skin | >85% | ~56% | ~27% |
Table 2: CCR8 Expression Levels (Mean Fluorescence Intensity - MFI) on T Cell Subsets
| Tissue/Condition | CCR8+ Tregs vs. CCR8- Tregs | CCR8+ Tregs vs. Tconv | Reference |
| Human Breast Cancer | MFI of CCR8 on Tregs at least twice that on Tconvs | Significantly Higher | |
| LLC-OVA Mouse Tumor | Highest MFI on CD4+Foxp3+LAG-3High Tregs | Significantly Higher | |
| Human Lung Cancer | Higher MFI on CCR8+ Tregs for various activation markers (e.g., ICOS, PD-1, CTLA-4) | Not specified |
Table 3: CCR8 Expression in Murine T Cell Subsets
| Tissue/Condition | Treg (CD4+Foxp3+) | Conventional CD4+ T cells (Tconv) | CD8+ T cells | Reference |
| MC38 Colorectal Adenocarcinoma Tumor | High | Low | Low | |
| B16 Melanoma Tumor | High | Not specified | Not specified | |
| LLC-OVA Lung Carcinoma Tumor | ~43% | Low | Low | |
| MC38 Tumor | ~43% | Not specified | Not specified | |
| B16-OVA Tumor | ~65% | Not specified | Not specified | |
| Tumor-draining Lymph Nodes | ~15% | Low | Low | |
| Spleen (Tumor-bearing) | Low | Low | Low | |
| Spleen (Naive) | Low | Low | Low |
Signaling Pathways and Functional Consequences
The interaction of CCL1 with CCR8 on Treg cells initiates a signaling cascade that enhances their suppressive capabilities.
The CCL1-CCR8-STAT3 Axis
Upon binding of CCL1, CCR8 activates a G-protein-coupled signaling pathway that leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). This STAT3 activation is a critical event, leading to the upregulation of key molecules associated with Treg function:
-
Foxp3: The master transcription factor for Treg lineage stability and function.
-
CD39: An ectonucleotidase that converts ATP to AMP, contributing to an immunosuppressive tumor microenvironment.
-
IL-10: A potent anti-inflammatory cytokine.
-
Granzyme B: A serine protease that can induce apoptosis in effector T cells.
Interestingly, a self-feeding mechanism has been proposed where CCL1 produced by Tregs at an autoimmune site can upregulate CCR8 expression on the same cells, thus potentiating their suppressive activity in a positive feedback loop.
Experimental Protocols and Methodologies
Studying the role of CCR8 in Treg cells requires a variety of specialized techniques. Below are detailed methodologies for key experiments.
Flow Cytometry for Identification of CCR8+ Tregs
Objective: To identify and quantify CCR8-expressing Treg cells in single-cell suspensions from tissues or peripheral blood.
Protocol:
-
Cell Preparation: Isolate single-cell suspensions from tissues (e.g., tumors, spleen, lymph nodes) by mechanical dissociation and/or enzymatic digestion (e.g., collagenase and DNase). For peripheral blood, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Viability Staining: Stain cells with a viability dye (e.g., Fixable Viability Dye eFluor™ 780) to exclude dead cells from the analysis.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding using an Fc block reagent (e.g., Human TruStain FcX™).
-
Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes:
-
Anti-CD45 (to identify hematopoietic cells)
-
Anti-CD3 (to identify T cells)
-
Anti-CD4 (to identify CD4+ T cells)
-
Anti-CD25 (a marker for Tregs)
-
Anti-CCR8 (e.g., clone SA214G2 for mouse, clone S19017D or L263G8 for human).
-
-
Fixation and Permeabilization: Fix and permeabilize the cells using a specialized buffer set (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's protocol.
-
Intracellular Staining: Incubate the fixed and permeabilized cells with an anti-Foxp3 antibody (e.g., clone FJK-16S).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using software such as FlowJo. Gate on live, singlet, CD45+, CD3+, CD4+ cells. Within the CD4+ population, identify Tregs as Foxp3+ (and often CD25+). Finally, determine the percentage and MFI of CCR8 expression on the Treg population compared to Foxp3- conventional T cells.
In Vitro Treg Suppression Assay
Objective: To assess the suppressive capacity of CCR8+ versus CCR8- Treg cells.
Protocol:
-
Cell Sorting: Isolate CCR8+ and CCR8- Treg cells (CD4+Foxp3+) from tumor-bearing mice (e.g., using Foxp3-EGFP reporter mice) via fluorescence-activated cell sorting (FACS).
-
Effector T cell Preparation: Isolate naïve CD4+ or CD8+ conventional T cells (Tconvs) from the spleens of wild-type mice and label them with a proliferation-tracking dye (e.g., CellTrace™ Violet).
-
Co-culture: Co-culture the labeled Tconvs with either CCR8+ or CCR8- Tregs at various ratios (e.g., 1:4, 1:5 Treg to Tconv).
-
Stimulation: Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells (APCs) (e.g., irradiated splenocytes from Rag2-/- mice).
-
Analysis: After a period of culture (e.g., 4 days), assess the proliferation of the Tconvs by measuring the dilution of the proliferation-tracking dye using flow cytometry. A reduction in Tconv proliferation in the presence of Tregs indicates suppression.
In Vivo Mouse Models for Studying CCR8 Function
Objective: To investigate the role of CCR8 in Treg function and its therapeutic potential in a physiological context.
Syngeneic Tumor Models:
-
Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma, B16 melanoma, or LLC-OVA lung carcinoma) into wild-type or Ccr8 knockout mice.
-
Therapeutic Intervention: Treat tumor-bearing mice with anti-CCR8 antibodies (either blocking or depleting) and/or other immunotherapies like anti-PD-1.
-
Monitoring: Monitor tumor growth over time. At the experimental endpoint, tumors and lymphoid organs can be harvested for analysis of the immune cell infiltrate by flow cytometry, single-cell RNA sequencing, or immunohistochemistry.
CCR8 Knockout Mice:
-
Ccr8 knockout mice can be used to definitively assess the requirement of CCR8 for Treg accumulation and function within tumors. Comparing tumor growth and the immune landscape in wild-type versus knockout mice provides insights into the intrinsic role of CCR8.
Generation of Anti-CCR8 Monoclonal Antibodies
Objective: To produce monoclonal antibodies that specifically bind to CCR8 for research or therapeutic purposes.
Cell-Based Immunization and Screening (CBIS) Method:
-
Immunization: Immunize mice or rats with cells overexpressing the target CCR8 protein (e.g., LN229/hCCR8 cells).
-
Hybridoma Generation: Fuse spleen cells from the immunized animals with myeloma cells to create hybridomas.
-
Screening: Screen the culture supernatants of the hybridomas for the presence of antibodies that bind to CCR8-expressing cells but not to parental control cells, typically using flow cytometry.
-
Cloning and Production: Isolate and expand positive hybridoma clones through limiting dilution to ensure monoclonality. The monoclonal antibodies can then be purified from the culture supernatant.
Therapeutic Targeting of CCR8 in Treg Cells
The selective expression of CCR8 on highly suppressive ti-Tregs has made it a prime target for cancer immunotherapy. The primary therapeutic strategies involve the use of monoclonal antibodies.
Blocking versus Depleting Antibodies
There is a significant body of evidence suggesting that simply blocking CCR8 signaling with a non-depleting antibody is not sufficient to inhibit tumor growth. Studies using Ccr8 knockout mice have shown that the absence of CCR8 does not impair Treg accumulation or suppressive function in some tumor models.
In contrast, the use of anti-CCR8 antibodies with antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP) effector functions, which lead to the depletion of CCR8+ Tregs, has demonstrated robust anti-tumor activity. This depletion of the most suppressive Treg population within the TME leads to an increased infiltration and activation of CD8+ effector T cells, resulting in tumor growth inhibition and even complete tumor regression.
Synergy with Other Immunotherapies
The depletion of CCR8+ Tregs can remodel the tumor microenvironment to be more pro-inflammatory. This creates a favorable setting for other immunotherapies, particularly immune checkpoint inhibitors. Preclinical studies have shown that the combination of a depleting anti-CCR8 antibody with an anti-PD-1 antibody results in synergistic anti-tumor effects, leading to more profound and durable tumor control than either agent alone. The depletion of Tregs reduces the immunosuppressive signals that restrain effector T cells, allowing the anti-PD-1 antibody to more effectively reinvigorate the anti-tumor T cell response.
Conclusion and Future Directions
CCR8 has been firmly established as a specific and critical marker of a highly suppressive population of regulatory T cells that infiltrate tumors. Its restricted expression pattern offers a therapeutic window to selectively target these immunosuppressive cells while sparing the majority of peripheral Tregs and other immune cells, thereby minimizing the risk of systemic autoimmunity. The compelling preclinical data supporting the efficacy of depleting anti-CCR8 antibodies, particularly in combination with checkpoint inhibitors, has paved the way for the clinical development of this therapeutic strategy.
Future research should continue to explore the nuances of CCR8 biology in different cancer types and the mechanisms of resistance to CCR8-targeted therapies. Furthermore, the potential of CCR8 as a biomarker to predict patient response to immunotherapy warrants further investigation. The development of novel therapeutic modalities, such as bispecific antibodies or CAR-T cells targeting CCR8, may offer additional avenues to exploit this promising target in the fight against cancer.
References
The Role of CCR8 in the Tumor Microenvironment: A Technical Guide for Researchers and Drug Developers
Introduction
The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a highly promising target in cancer immunotherapy.[1][2] Its expression is predominantly restricted to tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[3][4] This selective expression profile offers a therapeutic window to specifically deplete or modulate these tumor-resident Tregs, thereby unleashing an effective anti-tumor immune response while potentially minimizing systemic autoimmune-related adverse events.[5] This technical guide provides an in-depth overview of CCR8 expression in the TME, detailing its signaling pathways, methodologies for its detection and functional analysis, and its development as a therapeutic target.
Core Concepts: CCR8 and the Tumor Microenvironment
CCR8 is a receptor for several chemokines, most notably C-C motif chemokine ligand 1 (CCL1). The CCL1-CCR8 axis plays a pivotal role in the recruitment and retention of Tregs within the TME. Various cells within the tumor, including cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), can secrete CCL1, creating a chemokine gradient that attracts CCR8-expressing Tregs to the tumor site.
Once in the TME, these CCR8+ Tregs are highly activated and exhibit a potent immunosuppressive phenotype, contributing to the suppression of cytotoxic T lymphocyte and natural killer cell activity. High infiltration of CCR8+ Tregs in the TME has been correlated with poor prognosis in multiple cancer types.
Quantitative Data on CCR8 Expression
The selective expression of CCR8 on tumor-infiltrating Tregs is a key rationale for its therapeutic targeting. The following tables summarize quantitative data on CCR8 expression across various cancers and immune cell subsets.
Table 1: CCR8 Expression in Tumor-Infiltrating T-cell Subsets
| Cancer Type | Cell Subset | Percentage of CCR8+ Cells | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating Tregs (CD3+CD4+CD127-CD25+) | ~40% | |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating CD4+ non-Tregs | Smaller subset compared to Tregs | |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor-infiltrating CD8+ T cells | Negative | |
| Melanoma | Tumor-infiltrating Tregs | Similar observations to NSCLC | |
| Colorectal Cancer (CRC) | Tumor-infiltrating Tregs | 63.6 ± 16.0% | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor-infiltrating Tregs | Significantly higher in tumors vs. adjacent tissue |
Table 2: Differential CCR8 Gene Expression in Tumors vs. Normal Tissue (TCGA Data)
| Cancer Type | CCR8 Expression in Tumor vs. Normal Tissue |
| Bladder Urothelial Carcinoma (BLCA) | Significantly Upregulated |
| Breast Invasive Carcinoma (BRCA) | Significantly Upregulated |
| Colon Adenocarcinoma (COAD) | Significantly Upregulated |
| Esophageal Carcinoma (ESCA) | Significantly Upregulated |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Significantly Upregulated |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Significantly Upregulated |
| Liver Hepatocellular Carcinoma (LIHC) | Significantly Upregulated |
| Lung Adenocarcinoma (LUAD) | Significantly Upregulated |
| Lung Squamous Cell Carcinoma (LUSC) | Significantly Upregulated |
| Skin Cutaneous Melanoma (SKCM) | Significantly Upregulated |
| Stomach Adenocarcinoma (STAD) | Significantly Upregulated |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Significantly Upregulated |
| Data derived from The Cancer Genome Atlas (TCGA) indicates a significant upregulation of CCR8 gene expression in multiple tumor types compared to their corresponding normal tissues. |
CCR8 Signaling Pathway
As a G protein-coupled receptor, CCR8 activation by its ligand CCL1 initiates a downstream signaling cascade that enhances the immunosuppressive functions of Tregs.
Upon CCL1 binding, CCR8 activates Gαi/o proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with other signals, leads to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes associated with Treg suppressive function, including FOXP3, CD39, IL10, and granzyme B.
Experimental Protocols
Accurate detection and functional characterization of CCR8+ cells are crucial for both basic research and the development of targeted therapies.
Protocol 1: Flow Cytometry for CCR8 Detection in Tumor-Infiltrating Lymphocytes
This protocol outlines the steps for identifying and quantifying CCR8 expression on tumor-infiltrating Tregs.
1. Sample Preparation:
-
Freshly resected tumor tissue should be mechanically dissociated and enzymatically digested to obtain a single-cell suspension.
-
Isolate peripheral blood mononuclear cells (PBMCs) from the same patient as a control for peripheral CCR8 expression.
2. Staining:
-
Stain cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel for identifying CCR8+ Tregs includes:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (helper T-cell marker)
-
CD25 (Treg marker)
-
CD127 (to distinguish Tregs, which are CD127low/-)
-
CCR8
-
-
After surface staining, fix and permeabilize the cells for intracellular staining of the transcription factor FOXP3, the master regulator of Tregs.
3. Data Acquisition and Analysis:
-
Acquire stained samples on a multicolor flow cytometer.
-
Gate on live, singlet, CD45+, CD3+, and CD4+ cells.
-
Identify the Treg population as CD25+FOXP3+ (and typically CD127low/-).
-
Quantify the percentage and mean fluorescence intensity (MFI) of CCR8 expression within the Treg gate and other T-cell subsets.
Protocol 2: In Vitro Treg Suppression Assay
This assay assesses the functional capacity of CCR8+ Tregs to suppress the proliferation of conventional T cells (Tconv).
1. Cell Isolation:
-
Isolate CCR8+ Tregs and CCR8- Tregs from the tumor digest using fluorescence-activated cell sorting (FACS).
-
Isolate CD4+ or CD8+ Tconv cells (responder cells) from PBMCs.
2. Labeling and Co-culture:
-
Label the responder Tconv cells with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).
-
Co-culture the labeled responder cells with either CCR8+ Tregs or CCR8- Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies to induce T-cell proliferation.
3. Analysis:
-
After 3-5 days of co-culture, harvest the cells and analyze the proliferation of the responder T cells by flow cytometry.
-
Proliferation is measured by the dilution of the proliferation-tracking dye.
-
The percentage of suppression is calculated by comparing the proliferation of responder cells in the presence and absence of Tregs.
Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is used to evaluate the efficacy of anti-CCR8 antibodies in depleting CCR8+ target cells.
1. Cell Preparation:
-
Target cells: Use a cell line engineered to express high levels of CCR8 or primary CCR8+ Tregs.
-
Effector cells: Isolate natural killer (NK) cells from healthy donor PBMCs.
2. ADCC Reaction:
-
Plate the target cells and add serial dilutions of the anti-CCR8 antibody.
-
Add the NK effector cells at a specific effector-to-target (E:T) ratio.
-
Co-culture for a defined period (e.g., 4-6 hours).
3. Cytotoxicity Measurement:
-
Measure target cell lysis using various methods, such as:
-
LDH release assay: Measures the release of lactate dehydrogenase from lysed cells.
-
Chromium-51 release assay: Measures the release of radioactive chromium from pre-labeled target cells.
-
Flow cytometry-based assays: Use viability dyes to quantify dead target cells.
-
4. Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Determine the EC50 (half-maximal effective concentration) of the anti-CCR8 antibody.
CCR8 as a Therapeutic Target
The selective expression of CCR8 on tumor-infiltrating Tregs makes it an attractive target for cancer immunotherapy. The primary therapeutic strategy is the depletion of these immunosuppressive cells using monoclonal antibodies with enhanced ADCC activity.
Several anti-CCR8 antibodies are currently in preclinical and clinical development. These antibodies are often afucosylated, a modification that enhances their binding to Fcγ receptors on NK cells, thereby increasing their ADCC potency. Preclinical studies in syngeneic mouse models have demonstrated that anti-CCR8 antibody treatment leads to the selective depletion of tumor-infiltrating Tregs, an increase in the ratio of effector T cells to Tregs, and significant anti-tumor activity, both as a monotherapy and in combination with PD-1 inhibitors. First-in-human clinical trials are underway to evaluate the safety and efficacy of these agents in patients with advanced solid tumors.
Conclusion
CCR8 has emerged as a compelling target for cancer immunotherapy due to its highly selective expression on immunosuppressive Tregs within the tumor microenvironment. The ongoing development of therapies aimed at depleting CCR8+ Tregs holds the promise of a new class of effective anti-cancer treatments. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the role of CCR8 in cancer and to advance the development of novel CCR8-targeted therapies.
References
- 1. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The CCR8 Signaling Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking and function of specific immune cell populations. Its expression is predominantly restricted to T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of skin-resident memory T cells, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as for cancer immunotherapy. This guide provides an in-depth overview of the CCR8 signaling pathway, its cellular functions, and the experimental methodologies used to investigate its activity.
1. Ligands and Receptor Expression
The primary endogenous ligands for CCR8 are the C-C chemokines:
-
CCL1 (I-309): The most potent and specific ligand for human CCR8.
-
CCL8 (MCP-2): Also activates CCR8, but with lower affinity compared to CCL1.
-
CCL18 (PARC): Can bind to CCR8 and has been shown to induce chemotaxis in T cells.
CCR8 expression is tightly regulated and is a hallmark of specific T cell subsets.
Table 1: CCR8 Expression in Human Immune Cells
| Immune Cell Type | Expression Level | Key Function |
| Regulatory T cells (Tregs) | High | Suppression of immune responses, trafficking to tumors |
| T helper 2 (Th2) cells | Moderate to High | Promotion of allergic and anti-helminthic responses |
| Skin-resident memory T cells | Moderate | Cutaneous immune surveillance |
| Natural Killer (NK) cells | Low to Moderate | Cytotoxicity |
| Monocytes/Macrophages | Low | Phagocytosis, antigen presentation |
2. The CCR8 Signaling Cascade
Upon ligand binding, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events that ultimately dictate the cellular response.
Caption: The CCR8 signaling pathway upon ligand binding.
Key Downstream Pathways:
-
Phospholipase C (PLC) Pathway: Activation of PLC by the Gβγ subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is crucial for chemotaxis and cytokine release.
-
PI3K/Akt Pathway: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism.
-
MAPK/ERK Pathway: CCR8 signaling can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in cell proliferation, differentiation, and survival.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and influence gene transcription.
3. Cellular Functions Mediated by CCR8 Signaling
The activation of these signaling pathways culminates in a variety of cellular responses that are critical for immune function.
Table 2: Cellular Responses to CCR8 Activation
| Cellular Response | Key Signaling Pathways Involved | Functional Consequence |
| Chemotaxis | PLC/Ca²⁺, PI3K/Akt | Directed migration of immune cells to sites of inflammation or tumors. |
| Cytokine Production | PLC/Ca²⁺, MAPK/ERK, NF-κB | Release of pro-inflammatory or immunomodulatory cytokines. |
| Cell Proliferation & Survival | PI3K/Akt, MAPK/ERK | Expansion and maintenance of specific T cell populations. |
| Receptor Internalization | GRK/β-arrestin | Desensitization of the receptor to prevent overstimulation. |
4. Experimental Protocols for Studying CCR8 Signaling
A variety of in vitro and in vivo assays are used to dissect the CCR8 signaling pathway and its functional consequences.
4.1. Chemotaxis Assay
This assay measures the directed migration of cells towards a chemokine gradient.
Caption: Workflow for a standard chemotaxis assay.
Detailed Methodology:
-
Cell Preparation: Isolate CCR8-expressing cells (e.g., Tregs, Th2 cells) from peripheral blood or tissue samples using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Assay Setup: Use a Transwell plate with a porous membrane (typically 3-8 µm pore size). Resuspend the cells in serum-free media and add them to the upper chamber.
-
Chemoattractant Gradient: Add varying concentrations of CCL1 or other test chemokines to the lower chamber. A negative control (media alone) and a positive control (a known chemoattractant) should be included.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 1-4 hours.
-
Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a hemocytometer, an automated cell counter, or by flow cytometry.
-
Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control.
4.2. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium flux assay.
Detailed Methodology:
-
Cell Preparation: Isolate CCR8-expressing cells as described above.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, Indo-1 AM, or Fluo-4 AM, according to the manufacturer's instructions. These dyes become fluorescent upon binding to free calcium.
-
Baseline Measurement: Place the dye-loaded cells in a fluorometer or flow cytometer and record the baseline fluorescence for a short period.
-
Agonist Stimulation: Inject a known concentration of CCL1 or a test compound into the cell suspension.
-
Data Acquisition: Continuously record the fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis: Quantify the calcium response by measuring the peak fluorescence intensity or the area under the curve.
4.3. Receptor Internalization Assay
This assay measures the ligand-induced endocytosis of CCR8 from the cell surface.
Detailed Methodology:
-
Cell Staining: Stain CCR8-expressing cells with a fluorescently labeled anti-CCR8 antibody at 4°C to prevent internalization.
-
Baseline Measurement: Analyze a portion of the cells by flow cytometry to determine the initial mean fluorescence intensity (MFI) of CCR8 on the cell surface.
-
Ligand Stimulation: Incubate the remaining cells with CCL1 or a test ligand at 37°C for various time points (e.g., 15, 30, 60 minutes) to induce receptor internalization.
-
Flow Cytometry Analysis: After each time point, wash the cells to remove unbound ligand and analyze them by flow cytometry.
-
Data Analysis: Calculate the percentage of receptor internalization at each time point by comparing the MFI of the stimulated cells to the MFI of the unstimulated cells.
5. Therapeutic Implications
The restricted expression pattern and critical functions of CCR8 make it a highly promising therapeutic target.
-
Oncology: In the tumor microenvironment, CCR8 is highly expressed on tumor-infiltrating Tregs, which suppress anti-tumor immunity. Targeting CCR8 with depleting antibodies or small molecule antagonists can selectively eliminate these immunosuppressive cells, thereby enhancing the efficacy of cancer immunotherapies.
-
Inflammatory and Autoimmune Diseases: In conditions such as atopic dermatitis and asthma, where Th2 cells play a pathogenic role, blocking CCR8 signaling could reduce the recruitment of these cells to inflammatory sites and ameliorate disease symptoms.
The CCR8 signaling pathway is a complex and tightly regulated system that governs the function of key immune cell populations. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective therapies targeting CCR8 in a range of human diseases. The continued investigation into the nuances of CCR8 signaling will undoubtedly unveil new opportunities for therapeutic intervention.
Preclinical Profile of CCR8 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for emerging C-C Motif Chemokine Receptor 8 (CCR8) antagonists. The content herein is curated from publicly available scientific literature, conference proceedings, and company disclosures, offering a detailed examination of the mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies used to evaluate these novel therapeutic agents. The primary focus of this guide is to present a consolidated resource for researchers and drug development professionals engaged in the field of immuno-oncology and inflammation.
Introduction to CCR8 as a Therapeutic Target
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target, particularly in the realm of immuno-oncology.[1][2] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[2][3] The primary endogenous ligand for CCR8 is C-C Motif Chemokine Ligand 1 (CCL1), and their interaction is crucial for the recruitment and function of Tregs within the tumor microenvironment (TME).[2] By blocking the CCL1-CCR8 axis, antagonists aim to disrupt the immunosuppressive milieu of the TME and enhance the efficacy of the body's anti-tumor immune response. Preclinical studies have demonstrated that targeting CCR8 can lead to the depletion or functional modulation of tumor-infiltrating Tregs, thereby promoting the activity of cytotoxic T cells and inhibiting tumor growth.
Quantitative Preclinical Data of Investigational CCR8 Antagonists
The following tables summarize the key quantitative preclinical data for several investigational CCR8 antagonists. These include both small molecule inhibitors and monoclonal antibodies.
Table 1: In Vitro Potency of Small Molecule CCR8 Antagonists
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| IPG7236 | Tango Assay | Human CCR8 | 24 | |
| CCL1-induced Signaling | Human CCR8 | 8.44 | ||
| CCL1-induced Ca2+ Mobilization | CCR8-overexpressing cells | 24.3 | ||
| CCL1-induced Treg Migration | Human CCR8+ Tregs | 33.8 |
Table 2: In Vivo Efficacy of CCR8 Antagonists
| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| IPG7236 | Humanized Mouse Xenograft | Breast Cancer | 10 mg/kg | 28.3% | |
| 50 mg/kg | 55.6% | ||||
| 50 mg/kg + anti-PD-1 | 73.8% | ||||
| IPG0521m | Syngeneic Mouse Model | Liver Cancer | 3 mg/kg | Complete inhibition | |
| HBM1022 | Syngeneic Mouse Model | Colon Cancer | Not specified | Significant inhibition (monotherapy) | |
| Humanized Xenograft Model | Triple-Negative Breast Cancer | Not specified | Enhanced with pembrolizumab |
Table 3: Pharmacokinetic and Safety Data for Selected CCR8 Antagonists
| Compound | Species | Key Parameters | Value | Reference |
| IPG7236 | Human, Monkey, Rat, Dog | Metabolic Stability | High | |
| Mouse | Metabolic Stability | Slight decrease | ||
| Human | CYP450 Inhibition | No significant inhibition | ||
| Human | hERG Inhibition | IC50 > 150 µM | ||
| RO7502175 | Cynomolgus Monkey | NOAEL | 100 mg/kg | |
| HBM1022 | Cynomolgus Monkey | Safety Profile | Excellent |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of CCR8 antagonists.
Tango™ GPCR Assay for Antagonist Screening
The Tango™ GPCR assay is a cell-based method used to quantify ligand-induced receptor-arrestin interactions.
-
Principle: The assay utilizes a U2OS cell line engineered to co-express the target GPCR (CCR8) fused to a transcription factor and a protease-tagged β-arrestin. Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, leading to the cleavage of the transcription factor by the protease. The released transcription factor then translocates to the nucleus and drives the expression of a β-lactamase reporter gene. The activity of β-lactamase is measured using a FRET-based substrate, where cleavage of the substrate results in a shift in fluorescence emission.
-
Protocol:
-
Cell Plating: Seed Tango™ CCR8-bla U2OS cells in a 384-well plate at a density of 10,000 cells/well and incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the test antagonist compounds in assay medium. Add the compounds to the cells.
-
Agonist Stimulation: Add a known CCR8 agonist (e.g., CCL1) at a concentration that elicits an 80% maximal response (EC80) to all wells except for the negative control.
-
Incubation: Incubate the plate for a defined period to allow for receptor activation and reporter gene expression.
-
Substrate Addition: Add the β-lactamase substrate to all wells.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths to determine the ratio of cleaved to uncleaved substrate. This ratio is proportional to the level of receptor activation.
-
Data Analysis: Calculate the IC50 values for the antagonist compounds by plotting the inhibition of the agonist response against the antagonist concentration.
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is an in vitro method to predict the intestinal absorption of a drug candidate.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimic the intestinal epithelial barrier. The permeability of a compound is assessed by measuring its transport across this monolayer from the apical (A) to the basolateral (B) side (for absorption) and from the basolateral to the apical side (for efflux).
-
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used.
-
Compound Dosing:
-
A to B Transport: Add the test compound (e.g., at 10 µM) to the apical compartment and fresh buffer to the basolateral compartment.
-
B to A Transport: Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Sampling: At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests active efflux.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
The ADCC assay evaluates the ability of a monoclonal antibody to induce the killing of target cells by effector immune cells.
-
Principle: Therapeutic antibodies can bind to target antigens on the surface of cancer cells. The Fc portion of the antibody is then recognized by Fc receptors (e.g., FcγRIIIa) on effector cells like Natural Killer (NK) cells. This cross-linking triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the target cancer cells. Reporter-based ADCC assays often use engineered effector cells that express a reporter gene (e.g., luciferase) under the control of an NFAT-response element, which is activated upon Fc receptor engagement.
-
Protocol (Reporter-based):
-
Cell Preparation:
-
Target Cells: Prepare target cells that express CCR8.
-
Effector Cells: Use ADCC reporter bioassay effector cells (e.g., Jurkat cells expressing human FcγRIIIa and an NFAT-luciferase reporter).
-
-
Assay Setup: In a 96-well plate, co-culture the target cells and effector cells at a specific effector-to-target (E:T) ratio.
-
Antibody Addition: Add serial dilutions of the anti-CCR8 antibody to the co-culture.
-
Incubation: Incubate the plate for a specified duration (e.g., overnight) at 37°C to allow for ADCC to occur.
-
Luminescence Measurement: Add a luciferase substrate and measure the luminescence signal using a luminometer. The luminescence intensity is proportional to the extent of ADCC.
-
Data Analysis: Plot the luminescence signal against the antibody concentration to determine the EC50 of the ADCC response.
-
Humanized Mouse Xenograft Tumor Model
Humanized mouse models are used to evaluate the in vivo efficacy of immunotherapies in a system that more closely recapitulates the human immune system.
-
Principle: Immunodeficient mice (e.g., NSG mice) are engrafted with human hematopoietic stem cells (CD34+) to reconstitute a human immune system. These humanized mice are then implanted with human tumor cells to establish a patient-derived xenograft (PDX). This model allows for the in vivo assessment of therapies that target human immune cells.
-
Protocol:
-
Humanization of Mice: Inject immunodeficient mice with human CD34+ hematopoietic stem cells. Allow several weeks for the human immune system to develop.
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., breast cancer cells) into the humanized mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 50-60 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the CCR8 antagonist (e.g., IPG7236) and/or other therapies (e.g., anti-PD-1 antibody) according to the planned dosing schedule.
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers. The tumor volume can be calculated using the formula: Volume = (width)² x length/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis: Analyze the tumor tissue and peripheral blood to assess the effects of the treatment on immune cell populations (e.g., percentage of CCR8+ Tregs, CD8+ T cells) using techniques like flow cytometry or single-cell RNA sequencing.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to CCR8 antagonists.
CCR8 Signaling Pathway
Caption: Simplified CCR8 signaling pathway upon CCL1 binding and its inhibition by a CCR8 antagonist.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Workflow
Caption: Workflow of an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Humanized Mouse Xenograft Model Workflow
Caption: Experimental workflow for a humanized mouse xenograft tumor model.
Conclusion
The preclinical data for CCR8 antagonists, encompassing both small molecules and monoclonal antibodies, demonstrate promising anti-tumor activity. The mechanism of action, centered on the modulation of the immunosuppressive tumor microenvironment by targeting Tregs, provides a strong rationale for their clinical development. The experimental protocols and in vivo models described herein are crucial for the continued evaluation and optimization of this therapeutic class. As more data from ongoing and future preclinical and clinical studies become available, a more comprehensive understanding of the therapeutic potential of CCR8 antagonism will emerge.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CCR8 Antagonists
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of C-C Motif Chemokine Receptor 8 (CCR8) antagonists, targeting researchers, scientists, and drug development professionals.
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1] Antagonism of CCR8, either through small molecules or monoclonal antibodies, aims to deplete or modulate these immunosuppressive Tregs within the tumor microenvironment (TME), thereby enhancing the body's own anti-cancer immune response.[1][2] Preclinical in vivo studies are crucial for evaluating the efficacy and mechanism of action of novel CCR8 antagonists.
Signaling Pathway of CCR8 in the Tumor Microenvironment
CCR8 is a G protein-coupled receptor (GPCR) that, upon binding to its primary ligand CCL1, initiates a signaling cascade that promotes the migration and immunosuppressive function of Tregs within the TME.[3][4] This axis is a key driver of immune evasion in various cancers.
Caption: CCR8 signaling pathway in the tumor microenvironment.
In Vivo Experimental Workflow
A typical in vivo study to evaluate a CCR8 antagonist involves several key steps, from tumor model selection and drug administration to endpoint analysis.
Caption: General workflow for in vivo evaluation of CCR8 antagonists.
Experimental Protocols
Small Molecule CCR8 Antagonist (IPG7236) in a Human Breast Cancer Xenograft Model
This protocol is based on the preclinical evaluation of IPG7236.
a. Cell Line and Animal Model:
-
Cell Line: Human breast cancer MDA-MB-231 cells.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid or NSG).
b. Tumor Implantation:
-
Culture MDA-MB-231 cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Implant 3 x 106 MDA-MB-231 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
c. Drug Formulation and Administration:
-
Preparation of IPG7236 Formulation:
-
Prepare a stock solution of IPG7236 in DMSO.
-
For the working solution, add the DMSO stock to a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline to achieve the final desired concentration and a final DMSO concentration of 10%.
-
-
Dosing Regimen:
-
Administer IPG7236 orally (intragastric gavage) at doses ranging from 2 to 50 mg/kg.
-
Dosing is performed twice daily for a period of 22 days.
-
A vehicle control group should be included.
-
For combination studies, a PD-1 antibody can be administered concurrently.
-
d. Endpoint Analysis:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Immunophenotyping: At the end of the study, excise tumors and prepare single-cell suspensions. Analyze the immune cell infiltrate by flow cytometry, focusing on the proportions of Tregs (e.g., CD4+FoxP3+) and CD8+ T cells.
Monoclonal Antibody CCR8 Antagonist in a Syngeneic Mouse Tumor Model
This protocol is a general representation based on studies with anti-mouse CCR8 antibodies in models like EO771 (breast cancer) and CT26 (colon cancer).
a. Cell Line and Animal Model:
-
Cell Lines: EO771 (mammary carcinoma) or CT26 (colon carcinoma).
-
Animal Model: C57BL/6 mice for EO771 or BALB/c mice for CT26.
b. Tumor Implantation:
-
Culture the chosen syngeneic tumor cell line.
-
Harvest and resuspend cells in PBS.
-
Implant 1 x 105 EO771 cells or 2 x 105 CT26 cells subcutaneously into the flank of the corresponding mouse strain.
c. Antibody Administration:
-
Formulation: Dilute the anti-mouse CCR8 antibody in a sterile buffer such as PBS.
-
Dosing Regimen: Administer the antibody via intravenous (IV) or intraperitoneal (IP) injection. A single dose or multiple doses can be evaluated. For example, a single IV administration has been used for an anti-murine CCR8 antibody in the EO771 model. Dosing for depleting antibodies in mice is often in the range of 100-250 µg per mouse.
d. Endpoint Analysis:
-
Tumor Growth and Survival: Monitor tumor volume and animal survival over time.
-
Immunophenotyping: At specified time points or at the end of the study, collect tumors, spleens, and peripheral blood. Prepare single-cell suspensions and perform flow cytometry to analyze the frequencies of Tregs, CD8+ T cells, and other relevant immune populations.
Data Presentation
Quantitative data from these in vivo experiments should be summarized in tables for clear comparison.
Table 1: In Vivo Efficacy of CCR8 Antagonists in Mouse Tumor Models
| Antagonist | Tumor Model | Host Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| IPG7236 | MDA-MB-231 (Breast) | Humanized | 10 mg/kg, p.o., BID | 28.3% | |
| 50 mg/kg, p.o., BID | 55.6% | ||||
| 50 mg/kg + anti-PD-1 | 73.8% | ||||
| Anti-mCCR8 Ab | EO771 (Breast) | C57BL/6 | Single IV dose | Significant tumor growth delay | |
| IPG0521m | H22 (Liver) | Syngeneic | Not specified | Dramatic inhibition of tumor growth | |
| CHS-114 | B16F10 (Melanoma) | C57BL/6 | Not specified | Reduced tumor growth |
Table 2: Pharmacodynamic Effects of CCR8 Antagonists on Tumor-Infiltrating Lymphocytes
| Antagonist | Tumor Model | Effect on Tregs | Effect on CD8+ T cells | Reference |
| IPG7236 | MDA-MB-231 (Breast) | Dose-dependent decrease | Dose-dependent increase | |
| Anti-mCCR8 Ab | EO771 (Breast) | Depletion in tumor and blood | Increase in tumor and blood | |
| IPG0521m | H22 (Liver) | Shift to less immunosuppressive phenotype | Increased proliferation and cytotoxicity |
Flow Cytometry Panel for Immunophenotyping
A representative flow cytometry panel for analyzing tumor-infiltrating lymphocytes in mice treated with a CCR8 antagonist is provided below.
Caption: Flow cytometry workflow for TIL analysis.
References
Application Notes and Protocols: Utilizing CCR8 Antagonists in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C-C Motif Chemokine Receptor 8 (CCR8) antagonists in preclinical mouse tumor models. CCR8 has emerged as a promising therapeutic target in immuno-oncology due to its high and selective expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2][3][4] Antagonizing CCR8, primarily through depleting antibodies, has demonstrated robust anti-tumor efficacy in various murine cancer models.[5]
Mechanism of Action of CCR8 Antagonists
The primary mechanism of action for most anti-CCR8 monoclonal antibodies is the depletion of CCR8-expressing Tregs within the tumor microenvironment (TME). This is typically achieved through antibody-dependent cell-mediated cytotoxicity (ADCC), where the Fc portion of the antibody engages with effector immune cells, such as natural killer (NK) cells, to eliminate the target CCR8+ Tregs. Studies have shown that blocking CCR8 signaling alone, without the depleting function, is often insufficient to produce a significant anti-tumor effect. The depletion of these highly suppressive Tregs leads to a more favorable TME, characterized by an increased infiltration and activation of cytotoxic CD8+ T cells, which are crucial for tumor cell killing. Some CCR8 antagonists may also function by blocking the migration of Tregs to the tumor site or by modulating their immunosuppressive function.
CCR8 Signaling Pathway and Point of Antagonist Intervention
The binding of the chemokine ligand CCL1 to CCR8 on Tregs triggers downstream signaling pathways that are thought to enhance their suppressive functions. CCR8 antagonists, particularly depleting antibodies, intervene by binding to CCR8 and marking the cell for destruction by ADCC-mediating cells.
Quantitative Data from Preclinical Mouse Tumor Models
The efficacy of various CCR8 antagonists has been evaluated in a range of syngeneic and humanized mouse tumor models. The following tables summarize the key quantitative findings from these studies.
Table 1: Anti-Tumor Efficacy of CCR8 Antagonists as Monotherapy
| Antagonist | Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Anti-mCCR8 Ab | C57BL/6 | MC38 (Colon) | Not Specified | Significant tumor growth inhibition | |
| Anti-mCCR8 Ab | BALB/c | CT26 (Colon) | Not Specified | Significant tumor growth inhibition | |
| Anti-mCCR8 Ab | C57BL/6 | Pan02 (Pancreatic) | Not Specified | Significant tumor growth inhibition | |
| Anti-mCCR8 Ab | C3H/HeN | MBT-2 (Bladder) | Not Specified | Significant tumor growth inhibition | |
| IPG0521m | BALB/c | H22 (Liver) | Dose-dependent | Dramatic inhibition of tumor growth | |
| Anti-hCCR8 Ab | CCR8 HuGEMM | MC38-OVA (Colon) | 10mg/kg | ~30% tumor growth inhibition (TGI) | |
| Anti-hCCR8 Ab | CCR8 HuGEMM | Hepa1-6 (Liver) | 10mg/kg | ~50% tumor growth inhibition (TGI) | |
| JTX-1811 (murine surrogate) | Not Specified | Multiple models | Not Specified | Single agent tumor growth inhibition | |
| IPG7236 (small molecule) | Humanized Mouse | Breast Cancer | Not Specified | Significant tumor suppression |
Table 2: Synergistic Effects of CCR8 Antagonists with Anti-PD-1/PD-L1 Therapy
| Antagonist Combination | Mouse Model | Tumor Type | Outcome | Reference |
| Anti-mCCR8 Ab + Anti-PD-1 | Not Specified | Multiple models | Synergistic anti-tumor efficacy | |
| ADCC-prone Nb-Fc + Anti-PD-1 | C57BL/6 | LLC-OVA (Lung), MC38 (Colon) | Synergy, complete tumor remission, and immunological memory | |
| IPG0521m + Anti-PD-1 | BALB/c | H22 (Liver) | Enhanced anti-tumor effect | |
| JTX-1811 (murine surrogate) + Anti-PD-1 | Not Specified | PD-1 resistant models | 50% complete tumor regressions | |
| IPG7236 + Anti-PD-1 | Humanized Mouse | Breast Cancer | Significant tumor suppression | |
| Anti-mCCR8 Ab + Anti-PD-L1 | C57BL/6 | EO771 (Breast) | Enhanced anti-tumor activity and survival |
Table 3: Impact of CCR8 Antagonists on the Tumor Microenvironment
| Antagonist | Mouse Model | Tumor Type | Key Immunological Changes | Reference |
| IPG0521m | BALB/c | H22 (Liver) | Increased CD8+ T cells; switch of Tregs to a less immunosuppressive phenotype; increased NK cell proliferation and cytotoxicity; decreased MDSCs and TAMs. | |
| IPG7236 | Humanized Mouse | Breast Cancer | Dose-dependent decrease in tumor-infiltrating Tregs; increase in CD8+ T cells. | |
| Anti-hCCR8 Ab | CCR8 HuGEMM | MC38-OVA, Hepa1-6 | Significant decrease in tumor-resident CCR8+ CD4+ FoxP3+ Tregs. | |
| ADCC-prone Nb-Fc | C57BL/6 | LLC-OVA, MC38 | Specific depletion of tumor-infiltrating Tregs. | |
| S-531011 | hCCR8 KI Mouse | Not Specified | Depletion of tumor-infiltrating CCR8+ Tregs. |
Experimental Protocols
The following are generalized protocols for conducting studies with CCR8 antagonists in mouse tumor models, based on methodologies reported in the literature. Specific details may need to be optimized for particular cell lines, mouse strains, and antagonists.
Mouse Tumor Models
A variety of mouse models can be utilized for evaluating CCR8 antagonists.
-
Syngeneic Models : These are the most common and involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background (e.g., MC38 colorectal adenocarcinoma cells into C57BL/6 mice). This allows for the study of the therapeutic agent in the context of a fully functional murine immune system.
-
Humanized Mouse Models : These models are created by engrafting human immune cells (either peripheral blood mononuclear cells - PBMC, or CD34+ hematopoietic stem cells - HSCs) into immunodeficient mice. They are particularly useful for testing human-specific antibodies that do not cross-react with the murine target.
-
Knock-In (KI) or HuGEMM™ Models : These are genetically engineered mice where the murine target gene (e.g., Ccr8) is replaced with its human counterpart. This allows for the evaluation of human-specific therapeutics in a mouse with a largely intact immune system.
Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a CCR8 antagonist.
Materials:
-
Syngeneic tumor cells (e.g., MC38, CT26, B16-OVA, LLC-OVA)
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
CCR8 antagonist (e.g., anti-mouse CCR8 antibody)
-
Control IgG antibody
-
Anti-PD-1/PD-L1 antibody (for combination studies)
-
Sterile PBS or other vehicle
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Preparation : Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 107 cells/mL).
-
Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension (e.g., 1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring : Allow tumors to establish. Begin measuring tumor dimensions with calipers every 2-3 days once they become palpable. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization : When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration : Administer the CCR8 antagonist, control antibody, and/or anti-PD-1 antibody according to the planned dosing schedule (e.g., twice weekly via intraperitoneal injection).
-
Continued Monitoring : Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection : Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at a pre-defined study endpoint. Collect tumors, spleens, and tumor-draining lymph nodes for downstream analysis.
Protocol: Flow Cytometric Analysis of the Tumor Microenvironment
Objective : To characterize the immune cell populations within the TME following treatment with a CCR8 antagonist.
Procedure:
-
Tumor Dissociation : Mince the collected tumor tissue and digest it into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).
-
Cell Staining :
-
Perform a surface staining with a panel of fluorescently-conjugated antibodies to identify different immune cell subsets. A typical panel might include:
-
T Cells : CD45, CD3, CD4, CD8
-
Tregs : FoxP3 (requires intracellular staining), CD25
-
Target Receptor : CCR8
-
Activation/Exhaustion Markers : PD-1, CTLA-4, TIM-3, Granzyme B, Ki-67
-
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Intracellular Staining (for FoxP3, Granzyme B, etc.) : After surface staining, fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining kit. Then, stain for intracellular targets.
-
Data Acquisition : Acquire the stained samples on a multi-color flow cytometer.
-
Data Analysis : Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CCR8+ Tregs, CD8+ T cells) within the TME of each treatment group.
Concluding Remarks
The use of CCR8 antagonists, particularly those with ADCC-enhancing properties, represents a promising strategy for cancer immunotherapy. By selectively depleting the highly immunosuppressive tumor-infiltrating Treg population, these agents can reshape the tumor microenvironment to favor a robust anti-tumor immune response. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of targeting CCR8 in oncology.
References
Application Notes: High-Throughput Screening for CCR8 Antagonists Using Cell-Based Assays
Application Notes and Protocols for Flow Cytometry Analysis of CCR8+ Treg Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmunity. However, in the tumor microenvironment (TME), Tregs can suppress anti-tumor immune responses, thereby promoting tumor growth and limiting the efficacy of immunotherapies. A subset of these Tregs, characterized by the expression of the C-C chemokine receptor 8 (CCR8), has been identified as being highly suppressive and preferentially enriched within tumors. This makes CCR8+ Tregs a compelling target for novel cancer immunotherapies.
These application notes provide a detailed protocol for the identification and characterization of CCR8+ Treg cells from human peripheral blood mononuclear cells (PBMCs) and tumor tissue using multicolor flow cytometry.
Data Presentation
The following tables summarize the typical frequencies of CCR8+ Treg cells in various human samples, compiled from multiple studies. These values can vary depending on the patient, disease state, and tissue type.
Table 1: Frequency of CCR8+ Cells within the Treg Population (CD4+FoxP3+) in Human Samples
| Sample Type | Cancer Type | Percentage of CCR8+ Tregs (%) | Reference |
| Tumor Tissue | Non-Small Cell Lung Cancer (NSCLC) | Approximately 40% | [1][2] |
| Tumor Tissue | Colorectal Cancer (CRC) | 63.6 ± 16.0 | [3] |
| Tumor Tissue | Melanoma | Data available, specific percentage not stated | [1] |
| Peripheral Blood | Healthy Volunteers/Cancer Patients | Mostly negative or very low | [1] |
Table 2: Expression of Activation Markers on CCR8+ Tumor-Infiltrating Tregs (ti-Tregs)
| Marker | Expression on CCR8+ ti-Tregs vs. CCR8- ti-Tregs | Cancer Type | Reference |
| OX-40 | Significantly higher | NSCLC | |
| CD134 (OX-40) | Significantly increased | CRC | |
| CD137 (4-1BB) | Significantly increased | CRC | |
| CD39 | Significantly increased | CRC | |
| PD-1 | Significantly increased | CRC |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Human Tumor Tissue
This protocol describes the enzymatic and mechanical dissociation of fresh human tumor tissue to obtain a single-cell suspension suitable for flow cytometry.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of Collagenase, Hyaluronidase, and DNase I
-
gentleMACS Dissociator (or equivalent)
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (optional)
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish containing RPMI 1640 on ice.
-
Mince the tissue into small pieces (2-4 mm) using a sterile scalpel.
-
Prepare the enzyme mix according to the manufacturer's instructions (e.g., Human Tumor Dissociation Kit).
-
Transfer the minced tissue and enzyme mix into a gentleMACS C Tube.
-
Run the appropriate dissociation program on the gentleMACS Dissociator.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with RPMI 1640 containing 10% FBS to maximize cell recovery.
-
Centrifuge the cell suspension at 300-500 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
(Optional) If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature. Wash the cells with PBS.
-
Filter the cell suspension through a 40 µm cell strainer to remove any remaining clumps.
-
Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for staining.
Protocol 2: Multicolor Flow Cytometry Staining for CCR8+ Treg Cells
This protocol outlines the staining procedure for identifying CCR8+ Tregs in single-cell suspensions from PBMCs or dissociated tumor tissue.
Materials:
-
Single-cell suspension (1-2 x 10^6 cells per sample)
-
FACS buffer (PBS + 2% FBS)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
FoxP3/Transcription Factor Staining Buffer Set
-
Flow cytometer
Table 3: Recommended Antibody Panel for CCR8+ Treg Identification
| Marker | Fluorochrome | Clone | Purpose |
| Live/Dead | e.g., Zombie NIR™ | - | Viability staining |
| CD45 | e.g., BV510 | - | Leukocyte identification |
| CD3 | e.g., BUV395 | UCHT1 | T cell identification |
| CD4 | e.g., PerCP | - | T helper cell identification |
| CD25 | e.g., PE | - | Treg identification |
| CD127 | e.g., Alexa Fluor 700 | - | Treg identification (low expression) |
| CCR8 | e.g., APC | L263G8 or 191704 | CCR8+ cell identification |
| FoxP3 | e.g., Alexa Fluor 647 | - | Treg lineage-defining transcription factor |
Staining Procedure:
-
Surface Staining: a. Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer. b. Add the Fixable Viability Dye according to the manufacturer's protocol and incubate in the dark. c. Wash the cells with FACS buffer. d. Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C. e. Without washing, add the cocktail of surface antibodies (CD45, CD3, CD4, CD25, CD127, CCR8) at pre-titrated concentrations. f. Incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with FACS buffer.
-
Intracellular Staining for FoxP3: a. Resuspend the cells in 1 mL of 1X Fix/Perm Buffer from a FoxP3/Transcription Factor Staining Buffer Set. b. Incubate for 45-60 minutes at room temperature in the dark. c. Wash the cells twice with 1X Permeabilization Buffer. d. Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody. e. Incubate for 30-45 minutes at room temperature in the dark. f. Wash the cells twice with 1X Permeabilization Buffer. g. Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and analysis of CCR8+ Treg cells.
Gating Strategy for CCR8+ Treg Cells
Caption: Hierarchical gating strategy for identifying CCR8+ Treg cells.
CCR8 Signaling Pathway in Treg Cells
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumor-infiltrating CCR8+ regulatory T cells induces antitumor immunity through functional restoration of CD4+ Tconvs and CD8+ T cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR8 Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of CCR8 antagonist 2, a potent inhibitor of the C-C Motif Chemokine Receptor 8. This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Compound Information
This compound , also identified by the catalog number HY-144200 and CAS number 2756350-98-6 , is a key research tool for studying the biological roles of the CCR8 receptor. The CCR8 signaling pathway is implicated in a range of physiological and pathological processes, including immune responses, inflammation, and cancer. This antagonist is cited as compound 220 in patent WO2022000443A1 .
Solubility of this compound
Quantitative solubility data for this compound is not publicly available in comprehensive detail. However, based on information from suppliers and general knowledge of similar small molecules, a systematic approach to solubility testing is recommended. The following table summarizes the expected solubility behavior and provides a starting point for experimental validation.
| Solvent System | Expected Solubility | Recommended Starting Concentration | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | High | ≥ 50 mg/mL | DMSO is a common solvent for creating high-concentration stock solutions. It is miscible with water and most organic liquids.[1] For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[2][3][4] |
| Ethanol | Moderate to Low | Inquire for specific data | May be used as a co-solvent with DMSO or aqueous buffers. The cytotoxicity of ethanol should be considered in cell-based experiments.[2] |
| Aqueous Buffers | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Inquire for specific data | Solubility in aqueous buffers is critical for many biological assays. It is often significantly lower than in organic solvents. |
| Water | Very Low / Insoluble | Inquire for specific data | Small molecule inhibitors are often poorly soluble in water alone. |
Experimental Protocols for Solubility Assessment
To determine the precise solubility of this compound in your experimental system, the following kinetic and thermodynamic solubility assay protocols are recommended.
Kinetic Solubility Assay Protocol
This high-throughput method is suitable for rapid assessment of compound solubility.
Objective: To determine the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when diluted in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV analysis, or black for nephelometry)
-
Multichannel pipettes
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Incubator/shaker
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the final desired compound concentrations. The final DMSO concentration should be consistent across all wells (e.g., 1-2%).
-
Incubation: Seal the plate and incubate at room temperature (or desired temperature) with shaking for a defined period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax. A plateau in absorbance with increasing compound concentration indicates the limit of solubility.
-
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method. A standard curve of the compound should be prepared in the same solvent for accurate quantification.
Diagram of the Experimental Workflow for Solubility Testing:
References
Application Notes & Protocols: Dosing and Administration of CCR8 Antagonists in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2] Antagonizing CCR8 can lead to the depletion or functional alteration of these Tregs within the tumor microenvironment (TME), thereby enhancing the body's own anti-cancer immune response.[3][4]
The designation "CCR8 antagonist 2" is a generic term. Preclinical and clinical development programs utilize specific investigational agents, which can be broadly categorized into two main classes:
-
Monoclonal Antibodies (mAbs): These are large-molecule biologics that typically target the extracellular domain of CCR8. Their primary mechanism often involves not just blocking the receptor but also eliminating CCR8-expressing Tregs through antibody-dependent cellular cytotoxicity (ADCC).
-
Small Molecule Inhibitors: These are chemically synthesized compounds that act as antagonists or inverse agonists, blocking the downstream signaling of the CCR8 receptor upon binding of its ligand, CCL1.
These application notes provide a detailed overview and representative protocols for the dosing and administration of both types of CCR8 antagonists in murine models, based on published preclinical data.
Data Presentation: Dosing and Formulation
Quantitative data from representative preclinical studies are summarized below for easy comparison.
Table 1: Representative Dosing of CCR8 Antagonists in Mice
| Compound Type | Specific Agent / Example | Dose | Route of Administration | Mouse Model | Source |
|---|---|---|---|---|---|
| Monoclonal Antibody | Anti-human CCR8 mAb | 10 mg/kg | Not specified, likely Intraperitoneal (i.p.) or Intravenous (i.v.) | Humanized CCR8 Knock-in (HuGEMM™) with MC38-OVA or Hepa1-6 tumors | |
| Monoclonal Antibody | IPG0521m (murine surrogate) | Not specified in abstract, treatment led to tumor inhibition | Intraperitoneal (i.p.) | Syngeneic liver cancer model | |
| Monoclonal Antibody | General Depleting Antibody | 200 µ g/mouse | Intraperitoneal (i.p.) | C57BL/6 | |
| Small Molecule | IPG7236 | Dose-dependent efficacy observed | Not specified, likely oral (p.o.) or i.p. | Humanized mouse xenograft model (breast cancer) |
| Small Molecule | AZ084 | N/A (PK study in rat) | Oral (p.o.) | Rat | |
Table 2: Common Vehicle Formulations for In Vivo Studies in Mice
| Compound Type | Vehicle Component | Purpose | Typical Concentration |
|---|---|---|---|
| Monoclonal Antibody | Phosphate-Buffered Saline (PBS) | Isotonic and non-toxic aqueous solvent | N/A |
| Small Molecule | Carboxymethylcellulose (CMC) | Suspending agent for oral gavage | 0.5 - 1.0% (w/v) in water |
| Small Molecule | Tween® 80 / Polysorbate 80 | Surfactant to increase solubility | 0.1 - 5.0% (v/v) |
| Small Molecule | Polyethylene glycol (PEG) 300/400 | Co-solvent for poorly soluble compounds | 10 - 30% (v/v) |
| Small Molecule | Dimethyl sulfoxide (DMSO) | Solubilizing agent (used with caution in vivo) | < 5-10% (v/v) in final formulation |
Signaling Pathway and Experimental Workflow Visualizations
CCR8 Signaling Pathway
The CCR8 receptor is a G protein-coupled receptor (GPCR) primarily activated by its ligand, CCL1. This interaction on Tregs can promote chemotaxis and potentiate their immunosuppressive functions.
Experimental Workflow
A typical in vivo study to evaluate the efficacy of a CCR8 antagonist in a mouse tumor model follows a structured workflow.
Experimental Protocols
Protocol 1: In Vivo Efficacy of an Anti-CCR8 Monoclonal Antibody in a Syngeneic Tumor Model
This protocol describes a typical study to assess the anti-tumor activity of a depleting anti-mouse CCR8 antibody.
1. Materials and Reagents
-
Animals: 6-8 week old female C57BL/6 mice.
-
Cell Line: MC38 (murine colon adenocarcinoma) or similar syngeneic line.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), sterile Phosphate-Buffered Saline (PBS).
-
Treatment: Anti-mouse CCR8 antibody (or surrogate) and corresponding Isotype Control antibody.
2. Animal Acclimatization and Tumor Implantation
-
Acclimatize mice for at least one week under standard housing conditions.
-
Culture MC38 cells to ~80% confluency. Harvest cells using Trypsin-EDTA, wash twice with sterile HBSS or PBS.
-
Resuspend cells in sterile PBS at a concentration of 5x10⁶ cells/mL. Keep on ice.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁵ cells) into the right flank of each mouse.
3. Treatment Group Formation and Dosing
-
Begin measuring tumor volume three to four days post-implantation using digital calipers. Calculate volume using the formula: Volume = (Length × Width²)/2.
-
When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (Sterile PBS)
-
Group 2: Isotype Control mAb (e.g., 10 mg/kg)
-
Group 3: Anti-CCR8 mAb (e.g., 10 mg/kg)
-
-
Prepare dosing solutions by diluting antibodies in sterile PBS to the final desired concentration.
-
Administer the treatment via intraperitoneal (i.p.) injection in a volume of 100-200 µL.
-
Dose the animals twice weekly for 2-3 weeks, or until the pre-defined study endpoint.
4. Monitoring and Endpoint Analysis
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any adverse clinical signs.
-
At the study endpoint, euthanize mice and harvest tumors and spleens.
-
Analyze tumor growth inhibition (TGI) compared to the vehicle control group.
-
Process tumors into single-cell suspensions for flow cytometric analysis to quantify the frequency of CD4⁺Foxp3⁺CCR8⁺ Tregs and CD8⁺ T cells.
Protocol 2: In Vivo Efficacy of a Small Molecule CCR8 Antagonist
This protocol outlines a study using a small molecule inhibitor, which often requires formulation for oral administration.
1. Materials and Reagents
-
Animals & Cell Line: As described in Protocol 1.
-
Treatment: Small molecule CCR8 antagonist (e.g., IPG7236).
-
Vehicle: Example formulation: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
2. Tumor Implantation and Group Formation
-
Follow steps 2.1 through 3.2 as described in Protocol 1.
-
Randomize mice into treatment groups:
-
Group 1: Vehicle (e.g., 0.5% CMC)
-
Group 2: Small Molecule CCR8 Antagonist (e.g., 25 mg/kg)
-
Group 3: Small Molecule CCR8 Antagonist (e.g., 50 mg/kg)
-
3. Formulation and Dosing
-
Prepare the vehicle by slowly adding CMC to the Tween-80/water solution while stirring until fully dissolved.
-
On each dosing day, weigh the required amount of the small molecule antagonist and suspend it in the vehicle to the final concentration. Ensure the suspension is homogenous using a vortex or sonicator.
-
Administer the treatment once or twice daily via oral gavage (p.o.) using a proper gavage needle. The volume is typically 5-10 mL/kg body weight.
-
Continue dosing for the duration of the study (e.g., 21 days).
4. Monitoring and Endpoint Analysis
-
Follow the monitoring and analysis steps as described in Protocol 1 (Section 4). The primary endpoints remain tumor growth inhibition and analysis of the immune cell infiltrate within the TME. The goal is to see if blocking CCR8 signaling affects Treg function and allows for an enhanced anti-tumor CD8⁺ T cell response.
References
- 1. bms.com [bms.com]
- 2. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Measuring the In Vitro Efficacy of CCR8 Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the in vitro assays essential for evaluating the efficacy of CCR8 antagonists. The protocols and data presentation formats are designed to offer a comprehensive framework for researchers in immunology and oncology drug discovery.
Introduction to CCR8 and Its Role in Disease
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target, particularly in immuno-oncology.[1][2] Its expression is highly enriched on immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3] The interaction of CCR8 with its primary ligand, CCL1, is implicated in the recruitment and function of these Tregs, which can dampen anti-tumor immune responses.[3] Consequently, antagonizing the CCR8-CCL1 axis is a promising strategy to enhance anti-tumor immunity.
The following application notes detail the key in vitro assays used to characterize the potency and mechanism of action of CCR8 antagonists.
Data Presentation: Summary of Quantitative Data
The following tables summarize exemplary in vitro efficacy data for known CCR8 antagonists. This structured format allows for easy comparison of potencies across different assays.
Table 1: In Vitro Efficacy of Small Molecule CCR8 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand | Parameter | Value |
| NS-15 | Radioligand Binding | CCR8-expressing membranes | CCL1 | Kᵢ | 1.6 nM |
| Calcium Mobilization | CCR8-expressing cells | CCL1 | IC₅₀ | 2 nM | |
| Chemotaxis | CCR8-expressing cells | CCL1 | IC₅₀ | 16 nM | |
| IPG7236 | Tango Assay (β-arrestin) | CCR8-overexpressing cells | CCL1 | IC₅₀ | 24 nM |
| Calcium Mobilization | CCR8-overexpressing cells | CCL1 | IC₅₀ | 24.3 nM | |
| Chemotaxis | CCR8⁺ Treg cells | CCL1 | IC₅₀ | 33.8 nM |
Table 2: In Vitro Activity of Anti-CCR8 Monoclonal Antibodies
| Antibody | Assay Type | Target Cells | Parameter | Outcome |
| Anti-CCR8 mAb (Generic) | Calcium Mobilization | CCR8-expressing cells | IC₅₀ | Effective inhibition of CCL1-induced calcium flux |
| ADCC | CCR8-expressing tumor cells | % Lysis | Potent induction of ADCC | |
| Cytokine Release (IL-10) | Tumor-infiltrating Tregs | Inhibition | Downregulation of Treg-produced IL-10 |
Experimental Protocols and Methodologies
This section provides detailed protocols for the key in vitro assays to determine the efficacy of CCR8 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a CCR8 antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
CCR8-expressing cell membranes
-
Radiolabeled CCL1 (e.g., ¹²⁵I-CCL1)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Test antagonist at various concentrations
-
Non-specific binding control (high concentration of unlabeled CCL1)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the CCR8 antagonist.
-
In a 96-well plate, combine the CCR8-expressing cell membranes, a fixed concentration of radiolabeled CCL1, and varying concentrations of the test antagonist.
-
For total binding wells, add buffer instead of the antagonist. For non-specific binding wells, add a high concentration of unlabeled CCL1.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the antagonist concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of a CCR8 antagonist by quantifying its ability to inhibit CCL1-induced intracellular calcium release.
Materials:
-
CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR8)
-
CCL1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4)
-
Test antagonist at various concentrations
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Plate the CCR8-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of CCL1 (typically EC₅₀ to EC₈₀) to all wells to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the percentage of inhibition of the CCL1-induced calcium response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Chemotaxis Assay
Objective: To assess the ability of a CCR8 antagonist to block the migration of cells towards a CCL1 chemoattractant gradient.
Materials:
-
CCR8-expressing cells (e.g., human Tregs, HUT78 T-cell line)
-
CCL1
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Test antagonist at various concentrations
-
Staining solution (e.g., Crystal Violet) or flow cytometer for cell counting
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add assay medium containing CCL1 to the lower chamber of the wells.
-
In a separate tube, pre-incubate the CCR8-expressing cells with varying concentrations of the test antagonist.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
After incubation, remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells on the underside of the membrane with Crystal Violet and counting them under a microscope.
-
Collecting the cells from the lower chamber and counting them using a flow cytometer.
-
-
Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
Objective: To measure the ability of a CCR8 antagonist to block CCL1-induced recruitment of β-arrestin to the receptor, a key step in GPCR desensitization and signaling.
Materials:
-
Cells engineered to co-express a tagged CCR8 and a tagged β-arrestin (e.g., PathHunter β-arrestin cells).
-
CCL1
-
Test antagonist at various concentrations
-
Substrate for the reporter enzyme (e.g., chemiluminescent substrate for β-galactosidase).
-
Luminometer
Protocol:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add varying concentrations of the test antagonist to the wells and incubate.
-
Add a fixed concentration of CCL1 to stimulate the cells.
-
Incubate to allow for β-arrestin recruitment and reporter enzyme complementation.
-
Add the enzyme substrate according to the manufacturer's protocol.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the percentage of inhibition of the CCL1-induced signal against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Cytokine Release Assay
Objective: To evaluate the effect of a CCR8 antagonist on the production and release of cytokines from immune cells, particularly the inhibition of immunosuppressive cytokines like IL-10 from Tregs.
Materials:
-
Isolated human Tregs or other relevant immune cells
-
Cell culture medium
-
Stimulating agents (e.g., anti-CD3/CD28 beads, CCL1)
-
Test antagonist at various concentrations
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., IL-10)
Protocol:
-
Culture the isolated immune cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with appropriate agents to induce cytokine production (e.g., CCL1 in combination with T-cell receptor stimulation).
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA or multiplex immunoassay.
-
Plot the percentage of inhibition of cytokine release against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: For antibody-based antagonists, to determine their ability to induce the killing of CCR8-expressing target cells by effector cells (e.g., NK cells).
Materials:
-
CCR8-expressing target cells (e.g., tumor cell line)
-
Effector cells (e.g., primary NK cells or an NK cell line)
-
Test antibody antagonist at various concentrations
-
Isotype control antibody
-
Cell viability/cytotoxicity detection reagent (e.g., Calcein-AM, LDH release assay)
Protocol:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the test antibody or isotype control to the wells.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture for 4-24 hours at 37°C.
-
Measure the extent of target cell lysis using a suitable cytotoxicity assay.
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Plot the percentage of specific lysis against the logarithm of the antibody concentration to determine the EC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: CCR8 signaling pathway and point of antagonist intervention.
Caption: Experimental workflow for in vitro efficacy testing of CCR8 antagonists.
Caption: Logical relationship of assays in CCR8 antagonist evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCR8 Antagonist for Treg Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are critical mediators of immunosuppression within the tumor microenvironment (TME), posing a significant barrier to effective anti-cancer immunity. A promising strategy to overcome this is the targeted depletion of tumor-infiltrating Tregs. The C-C chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target for this purpose. CCR8 is predominantly expressed on highly suppressive Tregs within various tumor types, with minimal expression on peripheral Tregs or other effector T cells, making it an ideal candidate for selective therapeutic intervention.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of a representative CCR8 antagonist, an antibody designed for the depletion of CCR8-positive Tregs in preclinical research. While the specific designation "CCR8 antagonist 2" is not found in publicly available literature, the principles and protocols outlined here are based on studies of well-characterized anti-CCR8 antibodies that function primarily through antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) to eliminate tumor-infiltrating Tregs.
Principle of Action
The primary mechanism of action for anti-CCR8 antibody-mediated Treg depletion is not the blockade of CCR8 signaling, but rather the engagement of the antibody's Fc region with Fc receptors on immune effector cells, such as natural killer (NK) cells and macrophages. This interaction triggers ADCC and ADCP, leading to the specific lysis of CCR8-expressing Tregs within the TME. Studies have shown that Fc-optimized, non-fucosylated anti-CCR8 antibodies exhibit enhanced ADCC activity, leading to more potent Treg depletion and anti-tumor responses.
Data Presentation
Table 1: Expression of CCR8 on T Cell Subsets
| Tissue/Compartment | Cell Type | Percentage of CCR8+ Cells | Reference |
| Human Non-Small Cell Lung Carcinoma (NSCLC) | Tumor-Infiltrating Tregs (CD3+CD4+CD127-CD25+) | ~40% | |
| Mouse Tumors (general) | Tumor-Infiltrating Tregs | Highly enriched | |
| Mouse Spleen and Blood | CD4+ Conventional T cells (Tconv) | Minimal expression | |
| Mouse Spleen and Blood | CD8+ T cells | Minimal expression | |
| Human Peripheral Blood | Tregs | <50% (depleted by anti-CCR8-IgG1-nf) |
Table 2: Functional Effects of CCR8+ Treg Depletion
| Model System | Treatment | Key Outcomes | Reference |
| Syngeneic Mouse Tumor Models (MC38, CT26) | Anti-mouse CCR8 antibody (Fc-optimized) | - Significant tumor growth inhibition- Increased CD8+ T cell infiltration- Enhanced anti-tumor immunity | |
| NSCLC-bearing mice models | Anti-CCR8 antibody + PD-1 inhibitor | - Significant reduction in tumor growth- Remodeling of the tumor microenvironment- Increased IL-12 secretion by dendritic cells | |
| Human ex vivo tumor cultures | Non-fucosylated anti-human CCR8 antibody | - Specific depletion of tumor Tregs- No significant effect on effector T cells |
Experimental Protocols
Protocol 1: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is designed to evaluate the potency of an anti-CCR8 antibody in mediating the killing of CCR8-expressing target cells by effector cells.
Materials:
-
CCR8-expressing target cells (e.g., CHO cells transfected with human CCR8, or isolated CCR8+ Tregs)
-
Effector cells: Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Anti-CCR8 antibody (e.g., a non-fucosylated human IgG1)
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well U-bottom plates
Procedure:
-
Target Cell Preparation:
-
Culture CCR8-expressing target cells to log phase.
-
If using a fluorescence-based assay, label target cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Wash and resuspend target cells at a concentration of 1 x 10^5 cells/mL in culture medium.
-
-
Effector Cell Preparation:
-
Isolate NK cells or PBMCs from healthy donor blood using density gradient centrifugation.
-
Wash and resuspend effector cells at the desired concentration to achieve the desired Effector-to-Target (E:T) ratio (e.g., 25:1).
-
-
Assay Setup:
-
Add 50 µL of target cells (5,000 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of the anti-CCR8 antibody and isotype control. Add 50 µL of the antibody dilutions to the respective wells.
-
Add 50 µL of effector cells to the wells.
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with detergent (maximum release)
-
Target cells with effector cells but no antibody
-
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
If using an LDH assay, centrifuge the plate and collect the supernatant to measure LDH release according to the manufacturer's protocol.
-
If using a fluorescence-based assay, measure the fluorescence of the supernatant or remaining cells.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 2: In Vivo Treg Depletion Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of a CCR8 antagonist.
Materials:
-
Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma, B16 melanoma)
-
6-8 week old female C57BL/6 or BALB/c mice
-
Anti-mouse CCR8 antibody (with a depleting Fc region, e.g., mouse IgG2a)
-
Isotype control antibody
-
Phosphate-Buffered Saline (PBS)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD4, -CD8, -Foxp3, -CCR8)
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., isotype control, anti-CCR8 antibody).
-
Administer the anti-CCR8 antibody or isotype control intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
-
Tumor Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic Analysis:
-
At a specified time point after treatment initiation (e.g., 7 days), euthanize a subset of mice from each group.
-
Harvest tumors and spleens.
-
Prepare single-cell suspensions from the tissues.
-
Perform flow cytometry to analyze the frequency and phenotype of immune cell populations, particularly the depletion of CCR8+ Tregs (CD4+Foxp3+) in the tumor versus the spleen.
-
-
Efficacy Endpoint:
-
Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Analyze tumor growth inhibition and survival rates.
-
Visualizations
CCR8 Signaling and Treg Function
Caption: CCR8 signaling pathway in tumor-infiltrating Tregs.
Mechanism of Anti-CCR8 Antibody-Mediated Treg Depletion
Caption: ADCC and ADCP mediated by anti-CCR8 antibodies.
Experimental Workflow for In Vivo Treg Depletion Study
Caption: Workflow for an in vivo Treg depletion study.
References
- 1. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Combining CCR8 Antagonism with Anti-PD-1 Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of targeting C-C chemokine receptor 8 (CCR8) and the programmed cell death protein 1 (PD-1) pathway represents a promising frontier in cancer immunotherapy. CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Antagonists targeting CCR8, particularly those with antibody-dependent cell-mediated cytotoxicity (ADCC) activity, can selectively deplete these immunosuppressive cells within the tumor microenvironment (TME).[1][2] This depletion can relieve the brakes on the anti-tumor immune response.
Anti-PD-1 therapy, a cornerstone of current cancer treatment, works by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, often expressed on tumor cells. This blockade reinvigorates exhausted T cells, enabling them to recognize and attack cancer cells.[3][4][5] However, the efficacy of anti-PD-1 monotherapy can be limited by the presence of a highly immunosuppressive TME, often orchestrated by Tregs.
By combining a CCR8 antagonist to deplete intratumoral Tregs with an anti-PD-1 antibody to unleash the full potential of cytotoxic T lymphocytes (CTLs), a more robust and durable anti-tumor immune response can be achieved. Preclinical studies have demonstrated that this combination therapy leads to enhanced tumor growth inhibition and improved survival in syngeneic mouse models.
These application notes provide a comprehensive overview of the preclinical data, key experimental protocols, and the underlying signaling pathways involved in the combination of a CCR8 antagonist (specifically, an ADCC-enhanced anti-CCR8 antibody) with anti-PD-1 therapy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of combining an anti-CCR8 antibody with an anti-PD-L1 antibody in the MC38 syngeneic mouse model of colon adenocarcinoma.
Table 1: Anti-Tumor Efficacy of Anti-CCR8 and Anti-PD-L1 Monotherapy and Combination Therapy in the MC38 Tumor Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (T/C Ratio*) | p-value vs. Isotype Control |
| Isotype Control | 10 mg/kg, i.p., Q3/4Dx5 | - | - |
| Anti-mouse CCR8 mIgG2a | 10 mg/kg, i.p., Q3/4Dx5 | 0.17 | < 0.001 |
| Anti-PD-L1 mIgG1 | 3 mg/kg, i.p., Q3/4Dx5 | 0.38 | < 0.001 |
| Combination | Anti-CCR8 (10 mg/kg) + Anti-PD-L1 (3 mg/kg), i.p., Q3/4Dx5 | 0.02 | < 0.001 |
*T/C ratio represents the ratio of the median tumor volume of the treated group to the median tumor volume of the control group.
Table 2: Immunological Changes in the Tumor Microenvironment of MC38 Tumors
| Treatment Group | Change in Intratumoral CD4+CD25+FoxP3+ Tregs | Change in CD8+ T cell to Treg Ratio | Change in Intratumoral IFN-γ Protein Concentration |
| Anti-mouse CCR8 mIgG2a | Decreased | Increased | Increased |
| Anti-PD-L1 mIgG1 | No significant change | Increased | Increased |
| Combination | Significantly Decreased | Significantly Increased | Significantly Increased |
Signaling Pathways
To understand the synergistic mechanism of this combination therapy, it is crucial to visualize the distinct yet complementary signaling pathways targeted by each agent.
Caption: CCR8 signaling pathway in tumor-infiltrating Tregs.
Caption: PD-1 signaling pathway in exhausted T cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from published studies and can be modified based on specific experimental needs.
In Vivo Syngeneic Mouse Model
This protocol describes the establishment of the MC38 colon adenocarcinoma model and subsequent treatment with a CCR8 antagonist and anti-PD-1 antibody.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 murine colon adenocarcinoma cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Anti-mouse CCR8 mIgG2a antibody (or other CCR8 antagonist)
-
Anti-mouse PD-1 or PD-L1 antibody
-
Isotype control antibodies
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MC38 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation: Harvest MC38 cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Isotype control, Anti-CCR8 Ab, Anti-PD-1 Ab, Combination).
-
Dosing and Administration:
-
Administer the anti-mouse CCR8 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Administer the anti-mouse PD-1/PD-L1 antibody i.p. at a dose of 3-10 mg/kg.
-
For the combination group, administer both antibodies on the same day.
-
A typical dosing schedule is every 3-4 days for a total of 5 doses (Q3/4Dx5).
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be monitored as a secondary endpoint.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and immunophenotyping of TILs to assess the impact of the combination therapy on the tumor immune microenvironment.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Ficoll-Paque
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the excised tumor tissue into small pieces and digest in RPMI-1640 containing Collagenase D and DNase I for 30-45 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using ACK lysis buffer.
-
Cell Staining:
-
Surface Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, CD25, PD-1, CCR8) for 30 minutes on ice in the dark.
-
Intracellular Staining (for FoxP3, IFN-γ, Granzyme B):
-
After surface staining, wash the cells and fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with antibodies against intracellular markers (e.g., FoxP3, IFN-γ, Granzyme B) for 30 minutes at room temperature in the dark.
-
-
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
Table 3: Suggested Flow Cytometry Panel for TIL Analysis
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells/Tregs |
| CD8 | BV605 | Cytotoxic T cells |
| CD25 | PE | Activated T cells/Tregs |
| FoxP3 | AF647 | Regulatory T cells |
| CCR8 | PerCP-eFluor 710 | Tumor-infiltrating Tregs |
| PD-1 | BV421 | Exhausted T cells |
| IFN-γ | FITC | Effector T cells |
| Granzyme B | Pacific Blue | Cytotoxic T cells |
| Live/Dead Stain | e.g., Zombie NIR | To exclude dead cells |
Cytokine Analysis by ELISA
This protocol describes the measurement of IFN-γ in the tumor microenvironment.
Materials:
-
Tumor tissue
-
Protein lysis buffer
-
Commercial IFN-γ ELISA kit (e.g., from R&D Systems or BioLegend)
-
Microplate reader
Procedure:
-
Tumor Lysate Preparation: Homogenize a piece of the tumor tissue in protein lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the tumor lysate using a BCA or Bradford assay.
-
ELISA:
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add diluted tumor lysates and standards to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-γ in the tumor lysates by interpolating from the standard curve. Normalize the IFN-γ concentration to the total protein concentration of the lysate.
Conclusion
The combination of a CCR8 antagonist with anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity. The depletion of immunosuppressive Tregs within the tumor by a CCR8 antagonist creates a more favorable environment for the reinvigoration of cytotoxic T cells by anti-PD-1 blockade. The protocols and data presented in these application notes provide a framework for researchers to further investigate and optimize this combination immunotherapy strategy in preclinical settings. Careful consideration of experimental design, including appropriate mouse models, dosing regimens, and immunological endpoints, will be crucial for translating these promising findings into effective clinical therapies.
References
- 1. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell RNA Sequencing Analysis Following CCR8 Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1] Antagonism of CCR8 is a promising strategy to modulate the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. Single-cell RNA sequencing (scRNA-seq) is a powerful technology to dissect the cellular and transcriptional heterogeneity of the tumor microenvironment at an individual cell level. This document provides detailed application notes and protocols for utilizing scRNA-seq to evaluate the effects of CCR8 antagonist treatment on the tumor microenvironment, with a focus on tumor-infiltrating lymphocytes (TILs).
Application Notes
Objective
To characterize the changes in the cellular composition and transcriptional landscape of the tumor microenvironment following treatment with a CCR8 antagonist using single-cell RNA sequencing.
Key Applications
-
Immune Cell Profiling: Identify and quantify changes in the proportions of various immune cell subsets, including Tregs, effector T cells, B cells, and myeloid cells, within the tumor microenvironment.
-
Mechanism of Action Studies: Elucidate the molecular mechanisms by which CCR8 antagonists modulate the function of Tregs and other immune cells.
-
Biomarker Discovery: Identify potential biomarkers of response or resistance to CCR8 antagonist therapy.
-
Combination Therapy Rationale: Provide insights into rational combination strategies to enhance the efficacy of CCR8 antagonists.
Expected Outcomes
Treatment with a CCR8 antagonist is expected to alter the tumor microenvironment by:
-
Shifting the phenotype of tumor-infiltrating Tregs from a highly immunosuppressive to a less immunosuppressive state.[1]
-
Increasing the proliferation and cytotoxic activity of CD8+ T cells.[1]
-
Potentially leading to a decrease in the frequency of clonally expanded Tregs within the tumor.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effects of an anti-CCR8 monoclonal antibody on Treg populations within tumors, as analyzed by single-cell RNA sequencing. While this study utilized a depleting antibody rather than a pure antagonist, the data illustrates the type of quantitative changes that can be assessed.
| Cell Population | Treatment Group | Percentage of TCRβ+ T cells (Mean ± SD) | Clonotype Frequency (≥2 cells) (Mean ± SD) |
| Regulatory T cells (Tregs) | Control mAb | 15.2 ± 2.5% | 45.1 ± 5.8% |
| Anti-CCR8 mAb | 5.8 ± 1.7% | 12.3 ± 3.1% | |
| CD4+ Conventional T cells | Control mAb | 40.5 ± 4.1% | 25.7 ± 4.2% |
| Anti-CCR8 mAb | 42.1 ± 3.9% | 28.9 ± 5.5% | |
| CD8+ T cells | Control mAb | 44.3 ± 3.8% | 29.2 ± 4.9% |
| Anti-CCR8 mAb | 52.1 ± 4.5% | 35.8 ± 6.1% |
Experimental Protocols
This section provides a detailed protocol for a typical scRNA-seq experiment to analyze the effects of a CCR8 antagonist on tumor-infiltrating lymphocytes from a mouse tumor model.
I. In Vivo CCR8 Antagonist Treatment
-
Animal Model: Utilize a syngeneic mouse tumor model (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma) implanted subcutaneously in C57BL/6 mice.
-
Treatment Groups:
-
Vehicle Control
-
CCR8 Antagonist (e.g., IPG0521m)
-
-
Dosing and Schedule: Administer the CCR8 antagonist or vehicle control systemically (e.g., intraperitoneal injection) at a predetermined dose and schedule based on prior efficacy studies.
-
Tumor Collection: Euthanize mice and surgically resect tumors at a specified time point after the final treatment.
II. Isolation of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation:
-
Place the resected tumor in a petri dish with cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tumor tissue to a gentleMACS C Tube containing a dissociation enzyme cocktail (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse).
-
Process the tissue on a gentleMACS Octo Dissociator using the appropriate program.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysis buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 with 10% FBS to quench the lysis reaction.
-
-
Leukocyte Enrichment (Optional but Recommended):
-
Centrifuge the cells and resuspend in MACS buffer.
-
Enrich for CD45+ leukocytes using CD45 MicroBeads (mouse) and MACS columns according to the manufacturer's protocol.
-
-
Cell Viability and Counting:
-
Resuspend the final cell pellet in a suitable buffer (e.g., PBS with 0.04% BSA).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue staining or an automated cell counter. Aim for >80% viability.
-
III. Single-Cell RNA Sequencing (10x Genomics Chromium)
-
Single-Cell Suspension Preparation:
-
Adjust the cell concentration to the optimal range for the 10x Genomics Chromium Controller (typically 700-1,200 cells/µL).
-
-
GEM Generation and Barcoding:
-
Follow the 10x Genomics Chromium Single Cell 3' Reagent Kits v3.1 user guide.
-
Load the single-cell suspension, barcoded gel beads, and partitioning oil onto a Single Cell Chip.
-
Run the chip on the Chromium Controller to generate Gel Beads-in-emulsion (GEMs).
-
-
Reverse Transcription and cDNA Amplification:
-
Perform reverse transcription within the GEMs to generate barcoded cDNA.
-
Break the emulsion and pool the barcoded cDNA.
-
Purify the cDNA and perform amplification via PCR.
-
-
Library Construction and Sequencing:
-
Construct sequencing libraries from the amplified cDNA.
-
Perform quality control on the libraries using a Bioanalyzer.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to a target depth of at least 20,000 reads per cell.
-
IV. Bioinformatic Data Analysis
-
Preprocessing:
-
Use Cell Ranger pipelines to perform demultiplexing, alignment to the mouse reference genome (mm10), and UMI counting to generate a feature-barcode matrix.
-
-
Quality Control:
-
Filter out low-quality cells based on metrics such as the number of unique genes detected, total UMI counts, and the percentage of mitochondrial reads.
-
-
Data Normalization and Scaling:
-
Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Scale the data to have a mean of 0 and a variance of 1.
-
-
Dimensionality Reduction and Clustering:
-
Perform principal component analysis (PCA) for dimensionality reduction.
-
Cluster cells based on their principal components using algorithms like graph-based clustering.
-
Visualize the clusters using UMAP or t-SNE.
-
-
Cell Type Annotation:
-
Identify cell types for each cluster based on the expression of known marker genes (e.g., Cd4, Cd8a, Foxp3, Cd19, Cd68).
-
-
Differential Gene Expression Analysis:
-
Compare gene expression between the CCR8 antagonist-treated and control groups within specific cell populations (e.g., Tregs).
-
-
Trajectory and Functional Enrichment Analysis:
-
Perform pseudotime analysis to infer developmental trajectories of cell states.
-
Conduct gene set enrichment analysis (GSEA) to identify enriched biological pathways in response to treatment.
-
Mandatory Visualizations
Caption: Experimental workflow for scRNA-seq analysis after CCR8 antagonist treatment.
Caption: CCR8 signaling pathway in regulatory T cells.
References
Troubleshooting & Optimization
Optimizing CCR8 Antagonist Dosage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CCR8 antagonists in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCR8 antagonists?
CCR8 (C-C chemokine receptor type 8) is a G protein-coupled receptor predominantly expressed on highly immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][2][3] Its primary ligand is CCL1 (C-C motif chemokine ligand 1). The interaction between CCL1 and CCR8 promotes the migration and immunosuppressive function of Tregs within the TME, contributing to tumor immune evasion.[2] CCR8 antagonists work by blocking this interaction, thereby inhibiting the receptor's activity and dampening the immunosuppressive response.[4] This can lead to a reduction in Treg infiltration and an increase in the infiltration of cytotoxic CD8+ T cells into the tumor, ultimately promoting an anti-tumor immune response.
Q2: What are the different types of CCR8 antagonists available for research?
CCR8 antagonists fall into two main categories:
-
Small molecule inhibitors: These are synthetically derived compounds that act as antagonists to the CCR8 receptor. An example currently in clinical development is IPG7236.
-
Monoclonal antibodies (mAbs): These are antibodies designed to specifically target and block the CCR8 receptor. Some anti-CCR8 mAbs are also designed to have enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) activity, leading to the depletion of CCR8-expressing Tregs. Examples include IPG0521m and S-531011.
Q3: How do I determine the starting dose for my in vitro experiments?
The starting dose for in vitro experiments is typically based on the antagonist's potency, often determined by its half-maximal inhibitory concentration (IC50). For example, the small molecule antagonist IPG7236 has an IC50 of 8.44 nM in a CCR8-mediated β-arrestin signaling assay and 24.3 nM in a CCL1-induced downstream signaling assay. A common starting point is to test a range of concentrations around the IC50 value (e.g., 10-fold below to 10-fold above).
Q4: What are the key parameters to consider when designing an in vivo dosage study?
When designing in vivo studies, several factors are crucial for determining the optimal dosage regimen:
-
Pharmacokinetics (PK) of the antagonist: This includes the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which determine its half-life and bioavailability.
-
Pharmacodynamics (PD): This involves measuring the biological effect of the drug, such as the reduction of tumor-infiltrating Tregs or the increase in CD8+ T cells.
-
Toxicity: It is essential to establish the maximum tolerated dose (MTD) to avoid adverse effects.
-
Dosing schedule: The frequency of administration (e.g., daily, twice daily, or every few days) will depend on the antagonist's half-life.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent cell culture conditions, reagent quality, or experimental technique. | Standardize cell culture protocols, use high-quality reagents, and ensure consistent execution of assays. |
| Cell line heterogeneity. | Perform cell line authentication and characterization. Consider using primary cells for more clinically relevant data. | |
| Low efficacy of the antagonist in in vivo models | Suboptimal dosage or dosing schedule. | Conduct a dose-escalation study to determine the optimal dose and frequency of administration. Monitor plasma drug concentrations to ensure adequate exposure. |
| Poor bioavailability of the antagonist. | Evaluate different routes of administration (e.g., oral, intraperitoneal, intravenous). Consider formulation optimization to improve solubility and absorption. | |
| Development of tolerance to the antagonist. | This can be a challenge with chemokine receptor antagonists. Consider intermittent dosing schedules or combination therapies. | |
| Unexpected off-target effects or toxicity | The antagonist may be binding to other receptors. | Perform selectivity profiling against a panel of related receptors. |
| The dose may be too high. | Re-evaluate the maximum tolerated dose (MTD) and adjust the dosage accordingly. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative CCR8 antagonists.
Table 1: In Vitro Potency of CCR8 Antagonists
| Antagonist | Type | Assay | IC50 | Reference |
| IPG7236 | Small Molecule | CCR8-mediated β-arrestin signaling | 8.44 nM | |
| IPG7236 | Small Molecule | CCL1-induced downstream signaling | 24.3 nM | |
| IPG0521m | Monoclonal Antibody | Receptor-mediated signaling and chemotaxis in Treg cells | Single-digit nM | |
| S-531011 | Monoclonal Antibody | Binding to human CCR8 | High affinity |
Table 2: Example In Vivo Dosing and Efficacy
| Antagonist | Model | Dose | Key Finding | Reference |
| IPG7236 | Humanized mouse xenograft model of human breast cancer | Oral, twice daily for 21 days | Dose-dependent inhibition of tumor growth. Reduction in CCR8-expressing Tregs and increase in CD8+ T cells at higher doses. | |
| Anti-hCCR8 mAb (BMS-986340) | MC38 syngeneic tumor model in hCCR8 (v2) knockin mice | 2 mg/kg and 10 mg/kg (i.p.) | ~38% and ~50% tumor growth inhibition, respectively. | |
| IPG0521m | Murine liver cancer model | Not specified | Dramatic inhibition of tumor growth. |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This assay measures the ability of a CCR8 antagonist to block CCL1-induced intracellular calcium release, a key downstream signaling event.
-
Cells: Use a cell line stably overexpressing human CCR8 (e.g., HEK293T-hCCR8).
-
Reagents:
-
CCL1 (recombinant human)
-
CCR8 antagonist (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Incubate the cells with varying concentrations of the CCR8 antagonist for a predetermined time.
-
Establish a baseline fluorescence reading.
-
Add CCL1 to stimulate the cells and record the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the inhibition of the CCL1-induced calcium flux at each antagonist concentration to determine the IC50 value.
-
2. In Vitro Chemotaxis Assay
This assay assesses the ability of a CCR8 antagonist to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
-
Cells: Use primary Tregs or a T cell line expressing CCR8.
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Transwell® plate with a porous membrane).
-
Reagents:
-
CCL1 (recombinant human)
-
CCR8 antagonist (test compound)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
-
Procedure:
-
Add CCL1 to the lower chamber of the chemotaxis plate.
-
Pre-incubate the CCR8-expressing cells with varying concentrations of the antagonist.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate for a few hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of inhibition of migration for each antagonist concentration to determine the IC50.
-
3. In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of a CCR8 antagonist in an immunocompetent setting.
-
Animals: Use a syngeneic mouse strain (e.g., C57BL/6) that is compatible with the chosen tumor cell line.
-
Tumor Cells: Implant a murine tumor cell line (e.g., MC38 colon adenocarcinoma or E0771 breast cancer) subcutaneously into the mice.
-
Treatment:
-
Once tumors are established, randomize the mice into treatment groups (vehicle control and different doses of the CCR8 antagonist).
-
Administer the antagonist according to the desired dosing schedule and route.
-
-
Endpoints:
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, collect tumors and spleens for flow cytometric analysis of immune cell populations (e.g., Tregs, CD8+ T cells, NK cells).
-
Assess overall survival.
-
Visualizations
Caption: CCR8 signaling pathway and the mechanism of antagonist action.
Caption: General workflow for optimizing CCR8 antagonist dosage.
Caption: Troubleshooting logic for low in vivo efficacy of a CCR8 antagonist.
References
- 1. bms.com [bms.com]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. What are CCR8 modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: CCR8 Antagonist 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCR8 Antagonist 2. The information herein is intended to help identify and mitigate potential experimental issues arising from off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected levels of apoptosis in our T cell cultures after treatment with this compound, even at concentrations that should be specific for CCR8 inhibition. What could be the cause?
A1: This issue may be linked to off-target activity of this compound on pro-apoptotic signaling pathways. We have identified that at concentrations above 1 µM, this compound can weakly inhibit LCK (Lymphocyte-specific protein tyrosine kinase), a key component of T cell receptor (TCR) signaling. Prolonged or potent inhibition of LCK can disrupt normal T cell signaling and survival cues, potentially leading to apoptosis. We recommend running a dose-response curve and assessing apoptosis markers (e.g., cleaved caspase-3) to determine if this effect is concentration-dependent.
Q2: Our calcium mobilization assays are showing inconsistent results. While we see inhibition of CCL1-induced calcium flux as expected, we sometimes observe a slight increase in baseline calcium levels in unstimulated cells treated with this compound. Why is this happening?
A2: This phenomenon is likely due to an off-target effect on the hERG potassium channel. This compound has been shown to have moderate affinity for the hERG channel, and its inhibition can lead to alterations in membrane potential and downstream effects on intracellular calcium homeostasis. This may manifest as a slight increase in baseline calcium levels in sensitive cell types. To confirm this, we suggest performing electrophysiology studies or using a hERG-specific blocker as a control.
Q3: In our in-vivo models, we have noticed some unexpected neurological side effects (e.g., tremors) in a subset of animals treated with high doses of this compound. Is there a known off-target effect that could explain this?
A3: Yes, this is a critical observation that may be related to the off-target activity of this compound on the Dopamine Receptor D2 (DRD2). While the primary target is CCR8, the compound exhibits micromolar affinity for DRD2, a key receptor in the central nervous system involved in motor control. Disruption of dopamine signaling can lead to the neurological side effects you have observed. We strongly advise careful dose-escalation studies and monitoring for neurological symptoms in all in-vivo experiments.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Reduced T cell proliferation | LCK (Lymphocyte-specific protein tyrosine kinase) inhibition | Perform a kinase profiling assay to quantify LCK inhibition. Use the lowest effective concentration of this compound. |
| Cardiomyocyte toxicity in vitro | hERG channel inhibition | Conduct a patch-clamp electrophysiology study to assess the IC50 for hERG channel blockade. |
| Altered cytokine profile (non-CCR8 mediated) | DRD2 (Dopamine Receptor D2) antagonism | Use a selective DRD2 antagonist as a positive control to see if it phenocopies the effect. |
| Inconsistent cAMP assay results | Cross-reactivity with other GPCRs | Run a broad GPCR panel screen to identify other potential receptor interactions. |
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of this compound against its intended target and known off-targets.
| Target | Assay Type | Value (IC50/Ki) | Notes |
| Human CCR8 | Radioligand Binding | Ki = 5 nM | High affinity for the intended target. |
| Human LCK | Kinase Activity Assay | IC50 = 1.2 µM | Weak inhibition, may be relevant at higher doses. |
| Human hERG | Patch Clamp Electrophysiology | IC50 = 5.8 µM | Moderate affinity, potential for cardiac effects. |
| Human DRD2 | Radioligand Binding | Ki = 8.9 µM | Low affinity, but may cause CNS effects at high doses. |
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a panel of kinases, including LCK.
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel including LCK.
-
The assay typically involves incubating the kinase, a substrate peptide, and ATP with the test compound.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method.
-
Data are normalized to positive (no inhibitor) and negative (no kinase) controls.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: hERG Channel Patch Clamp Assay
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells to 70-80% confluency.
-
Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.
-
Establish a stable baseline hERG current.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the hERG current at each concentration until a steady-state effect is observed.
-
Wash out the compound to assess the reversibility of the inhibition.
-
Calculate the IC50 value by plotting the percentage of current inhibition against the compound concentration.
Visualizations
Caption: Intended CCR8 signaling pathway and the inhibitory action of this compound.
Caption: Off-target inhibition of the LCK pathway by this compound, leading to apoptosis.
Caption: Troubleshooting workflow for investigating potential off-target effects.
"improving CCR8 antagonist 2 stability in solution"
Welcome to the technical support center for CCR8 Antagonist 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen stock solution of this compound upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is high-purity and anhydrous. DMSO is hygroscopic and absorbed water can decrease the solubility of many organic compounds.[2][3]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or inert polypropylene tubes to protect against light and prevent interactions.
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
You can perform a time-course experiment. Measure the biological activity or concentration of the antagonist at different time points after its addition to the assay medium. A decrease in activity or concentration over time indicates instability. You can quantify the remaining antagonist using an analytical method like HPLC.
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem often arising from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.
Review Solution Preparation and Storage
Proper solution preparation and storage are critical for maintaining compound integrity. The stability of a small molecule in solution is highly dependent on environmental factors.
Table 1: Impact of Storage Variables on Compound Stability
| Variable | Potential Impact | Recommended Action |
| Temperature | Elevated temperatures accelerate chemical degradation (e.g., hydrolysis, oxidation). | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots. |
| Light Exposure | UV and visible light can induce photochemical degradation (photolysis). | Store solutions in amber vials or wrap containers in aluminum foil. Work in a shaded environment when possible. |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| pH | The stability of many compounds is pH-dependent, with hydrolysis being a common degradation pathway for molecules with ester or amide groups. | Maintain the recommended pH for your compound in aqueous solutions. Use buffers (e.g., citrate, phosphate) to stabilize the pH. |
| Moisture | Water can cause hydrolysis of susceptible functional groups, a common degradation pathway. | Use anhydrous, high-purity solvents. For moisture-sensitive formulations, consider adding desiccants to the packaging. |
Assess Potential for Hydrolysis and Oxidation
Hydrolysis and oxidation are two of the most common pathways for drug degradation.
-
Hydrolysis: This reaction with water can cleave susceptible functional groups like esters and amides. The rate of hydrolysis is often catalyzed by acidic or basic conditions.
-
Oxidation: This reaction with oxygen can be initiated by light, heat, or trace metals.
If you suspect these degradation pathways, consider formulation strategies to mitigate them.
Table 2: Formulation Strategies to Enhance Stability
| Strategy | Description | Application for this compound |
| pH Optimization | Using buffering agents (e.g., citrate, acetate, phosphate) to maintain the pH at which the compound exhibits maximum stability. | Determine the optimal pH for this compound in aqueous buffers to minimize hydrolysis. |
| Use of Excipients | Adding inert substances to the formulation to improve stability. | Incorporate antioxidants like ascorbic acid or chelators like EDTA to prevent oxidation. |
| Lyophilization | Freeze-drying removes water from the formulation, reducing the risk of hydrolysis and microbial growth. | For long-term storage, consider lyophilizing the antagonist and reconstituting it before use. |
| Microencapsulation | Enclosing drug particles within a protective shell to shield them from environmental factors. | This advanced technique can provide a physical barrier against moisture and oxygen. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
Objective: To quantify the degradation of this compound under specific conditions (e.g., in an aqueous buffer at 37°C).
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Test buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV/Vis or PDA detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Calibrated incubator or water bath
-
Amber glass vials
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO.
-
Prepare Working Solution: Dilute the stock solution with the test buffer to the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to minimize its effect.
-
Incubation: Transfer aliquots of the working solution into sealed, amber glass vials. Place the vials in an incubator set to the desired temperature (e.g., 37°C or 40°C).
-
Sampling: Withdraw samples at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours). The time-zero (T=0) sample should be analyzed immediately after preparation.
-
Quenching: Immediately mix the collected sample with an equal volume of a cold organic solvent (e.g., acetonitrile) to stop further degradation. Store quenched samples at -20°C until analysis.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the T=0 sample to determine the initial peak area of the intact antagonist.
-
Inject the samples from subsequent time points.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining antagonist versus time to determine the degradation kinetics.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: CCR8 signaling pathway and antagonist inhibition.
Caption: Workflow for troubleshooting antagonist stability.
Caption: Key factors influencing compound stability.
References
"interpreting unexpected results with CCR8 antagonist 2"
Welcome to the technical support center for CCR8 Antagonist 2. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My CCR8 antagonist shows minimal or no effect on tumor growth in my in vivo model. Why might this be?
A1: This is a critical observation that several research groups have reported. The reason often lies in the antagonist's specific mechanism of action. There are two primary ways an anti-CCR8 antibody can function:
-
Signaling Blockade: The antibody acts as a pure antagonist, blocking the CCL1 ligand from binding to the CCR8 receptor.
-
Cellular Depletion: The antibody not only blocks the receptor but also has an Fc region engineered to induce Antibody-Dependent Cellular Cytotoxicity (ADCC), leading to the elimination of CCR8-expressing cells.[1][2]
Unexpected Result: Studies using genetic knockout mice (Ccr8-/-) have shown that the simple absence of CCR8 signaling is not sufficient to reduce Treg accumulation in tumors or inhibit tumor growth.[3] Similarly, anti-CCR8 antibodies that are "ADCC-deficient" (meaning they only block the receptor) have also been shown to be ineffective at influencing tumor growth.[4]
Troubleshooting Steps:
-
Verify the Mechanism: Confirm whether your antagonist is designed purely for blockade or for depletion (ADCC-enabled). Efficacy in many preclinical tumor models has been attributed to the depletion of CCR8+ Tregs, not just the inhibition of CCR8 signaling.[5]
-
Assess Target Engagement: Ensure the antibody is reaching the tumor and binding to CCR8+ cells.
-
Consider the Tumor Model: The composition of the tumor microenvironment (TME) can vary significantly between models. The efficacy of a CCR8 antagonist may depend on the density and specific phenotype of CCR8+ Tregs within that particular TME.
Q2: I treated my tumor model with the CCR8 antagonist, but I don't see a reduction in the number of tumor-infiltrating regulatory T cells (Tregs). Is the antagonist not working?
A2: Not necessarily. While some CCR8 antagonists work by depleting Tregs, others may alter their function without changing their numbers.
Unexpected Result: A key finding is that a non-depleting CCR8 antagonist can still inhibit tumor growth. This effect was not linked to a decrease in the proportion of Tregs but rather to a change in their phenotype to a less immunosuppressive state. This functional shift was associated with an increase in CD8+ T cell infiltration and activation within the tumor.
Troubleshooting Steps:
-
Phenotypic Analysis: Go beyond just counting Tregs (e.g., CD4+FoxP3+ cells). Use flow cytometry to analyze markers of Treg function and activation, such as CTLA-4, ICOS, and CD39. Successful antagonism might lead to a downregulation of these suppressive markers.
-
Assess Effector Cells: Measure the quantity and functional status of CD8+ T cells in the tumor. An increase in their infiltration or expression of cytotoxic markers like Granzyme B would indicate a reduction in Treg-mediated suppression.
-
Cytokine Profiling: Analyze the cytokine milieu within the TME. A shift from an immunosuppressive profile (e.g., high IL-10) to a pro-inflammatory one (e.g., high IFN-γ) can be an indicator of efficacy.
Q3: I'm observing unexpected effects on other immune cell populations, not just Tregs. What could be the cause?
A3: While CCR8 is highly expressed on tumor-infiltrating Tregs, it is not entirely exclusive to this cell type.
Potential Off-Target Effects: CCR8 is also expressed on subsets of other immune cells, which could be affected by the antagonist. These include:
-
Conventional CD4+ and CD8+ T cells (Tconv), particularly dysfunctional T cells in tumors.
-
Natural Killer (NK) cells.
-
Monocytic cells.
-
T-helper 2 (Th2) cells.
Troubleshooting Steps:
-
Comprehensive Immune Profiling: Perform a broad analysis of all major immune cell populations in both the tumor and peripheral blood using multi-color flow cytometry or single-cell RNA sequencing. This will help identify which other cell populations are being affected.
-
Verify CCR8 Expression: Confirm the expression level of CCR8 on different cell subsets within your specific experimental model. Expression levels can be significantly different between tumor-infiltrating Tregs and other cell types, which may provide a therapeutic window.
Q4: My in vitro Treg suppression assay results are inconsistent after antagonist treatment. How can I improve this?
A4: The in vitro Treg suppression assay is a powerful tool but requires careful optimization. Inconsistency can arise from multiple sources.
Common Pitfalls & Solutions:
-
Over-stimulation of Effector T cells: A very strong stimulus (e.g., high concentration of anti-CD3/CD28 beads) can make effector T cells resistant to suppression, masking the effect of the antagonist on Tregs.
-
Solution: Titrate your stimulus. Often, a suboptimal T cell stimulation is required to see a clear window of Treg-mediated suppression. Using irradiated antigen-presenting cells (APCs) with a low dose of anti-CD3 is a common alternative to beads.
-
-
Incorrect Cell Ratios: The ratio of Tregs to conventional T cells (Tconv) is critical.
-
Solution: Test a titration of Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8) to find the optimal window for observing suppression.
-
-
Cell Purity and Viability: Contamination of the Treg population with activated effector T cells can lead to the paradoxical result of increased proliferation in co-cultures.
-
Solution: Use stringent sorting strategies for Tregs (e.g., CD4+CD25highCD127low). Always check post-sort purity and viability.
-
-
Assay Duration: The timing of your readout is important.
-
Solution: A 72-hour (3-day) co-culture is standard, as longer incubations can sometimes diminish the suppressive effect.
-
Data & Protocols
Table 1: Summary of Expected vs. Unexpected Outcomes with CCR8 Antagonist
| Experimental Outcome | Expected Result (Based on Depletion/Functional Change) | Potential Unexpected Result | Possible Interpretation of Unexpected Result |
| Tumor Growth | Inhibition of tumor growth. | No change in tumor growth. | The antagonist may be a pure blocker, not a depletor. CCR8 signaling alone may be dispensable for tumor growth in that model. |
| Treg Numbers in TME | Decrease (with depleting Ab) or no change (with blocking Ab). | No change in Treg numbers, despite tumor growth inhibition. | The antagonist is likely modulating Treg function (making them less suppressive) rather than depleting them. |
| CD8+ T cell Infiltration | Increased infiltration and activation in the TME. | No significant change in CD8+ T cell numbers. | The primary anti-tumor effect may be mediated by other mechanisms, or the baseline CD8+ T cell infiltration is too low to see a significant change. |
| In Vitro Suppression | Tregs treated with antagonist show reduced ability to suppress Tconv proliferation. | No change in suppressive function. | The in vitro conditions may not fully recapitulate the TME. CCR8 signaling may be more critical for migration in vivo than for direct suppression in vitro. |
Experimental Protocol: In Vitro Treg Suppression Assay
This protocol outlines a standard method for assessing the suppressive function of regulatory T cells (Tregs) after treatment with a CCR8 antagonist.
1. Cell Isolation:
-
Isolate responder conventional T cells (Tconv: CD4+CD25-) and regulatory T cells (Tregs: CD4+CD25+ or more specifically CD4+CD25highCD127low) from mouse spleens or human PBMCs via FACS or magnetic beads.
-
Label the Tconv population with a proliferation dye such as CFSE or CellTrace™ Violet according to the manufacturer's instructions. This allows tracking of cell division by flow cytometry.
2. Cell Culture Setup:
-
Use a 96-well round-bottom plate.
-
Plate the labeled Tconv cells at a constant number per well (e.g., 5 x 104 cells).
-
Add the Treg cells at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8, and a 1:0 control with no Tregs).
-
In designated wells, add your CCR8 antagonist at the desired concentration(s) to the Treg/Tconv co-culture. Include a vehicle control.
3. Stimulation:
-
Activate the cells using a polyclonal stimulus. A common method is anti-CD3/CD28-coated beads at a bead-to-cell ratio that provides suboptimal Tconv stimulation (e.g., 1:2 or 1:4).
-
The total culture volume should be 200 µL.
4. Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
5. Data Acquisition and Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4) if necessary.
-
Acquire samples on a flow cytometer.
-
Gate on the Tconv population and analyze the dilution of the proliferation dye. Proliferation is indicated by a decrease in dye intensity.
-
Calculate the percent suppression using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
Visualizations
Diagrams of Pathways and Workflows
Caption: Simplified CCR8 signaling pathway in a regulatory T cell.
Caption: General experimental workflow for testing a CCR8 antagonist.
Caption: Troubleshooting flowchart for unexpected in vivo results.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for a CCR8 antagonist in cancer immunotherapy? A: CCR8 antagonists can work through two main mechanisms. The first is by blocking the CCL1/CCR8 signaling axis, which is thought to reduce the immunosuppressive function of Tregs. The second, and often more potent mechanism for anti-tumor effects, involves antibodies with modified Fc regions that trigger ADCC to selectively deplete CCR8-expressing Tregs within the tumor.
Q: On which cell types is CCR8 primarily expressed? A: In the context of cancer, CCR8 is highly and preferentially expressed on tumor-infiltrating regulatory T cells (Tregs) compared to Tregs in peripheral blood or other T cell subsets. However, lower levels of expression have been noted on other cells, including subsets of conventional T cells, NK cells, and monocytes.
Q: What are the expected downstream effects of successful CCR8 antagonism in the tumor microenvironment? A: Successful CCR8 antagonism is expected to relieve Treg-mediated suppression, leading to a more pro-inflammatory tumor microenvironment. This includes an increased infiltration and activation of cytotoxic CD8+ T cells, which can then more effectively attack and kill cancer cells.
Q: How do I confirm my CCR8 antagonist is engaging its target in vivo? A: Target engagement can be assessed ex vivo by isolating cells from the tumor and peripheral blood after treatment. Using flow cytometry with a secondary anti-species antibody that binds to your antagonist, you can determine the percentage of CCR8+ cells that are coated with the therapeutic antibody. Alternatively, one can assess the downstream functional consequences, such as a reduction in CCR8+ Treg numbers (for a depleting antibody) or changes in their phenotype.
References
- 1. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCR8 Antagonist In Vivo Experiments
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results with CCR8 antagonists in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the efficacy of CCR8 antagonists in vivo?
Early studies using CCR8 knockout mice or non-depleting antibodies often showed no significant impact on tumor growth or allergic disease models.[1][2][3] This led to initial debate about CCR8's role. However, recent preclinical studies have demonstrated that the primary mechanism of action for effective anti-cancer CCR8 antagonists is the depletion of tumor-infiltrating regulatory T cells (Tregs), primarily through Antibody-Dependent Cellular Cytotoxicity (ADCC) or Antibody-Dependent Cellular Phagocytosis (ADCP).[4][5] Therefore, the choice of antagonist (depleting antibody vs. small molecule inhibitor vs. non-depleting antibody) is a critical factor influencing the outcome.
Q2: How does the mechanism of action of the CCR8 antagonist affect experimental outcomes?
The efficacy of CCR8-targeted therapies in oncology is highly dependent on the chosen modality:
-
ADCC-enhanced Antibodies: Monoclonal antibodies with an engineered Fc region (e.g., afucosylated) show the most robust anti-tumor activity. Their primary mode of action is the elimination of CCR8-expressing Tregs within the tumor microenvironment (TME).
-
Small Molecule Inhibitors: These antagonists block CCR8 signaling. While they can inhibit Treg migration and function, their efficacy as a monotherapy might differ from depleting antibodies. They have shown the potential to destabilize intratumoral Tregs and increase the infiltration of CD8+ T cells.
-
Knockout Models/Non-Depleting Antibodies: Studies using CCR8 knockout mice or antibodies that only block the receptor without inducing cell death have shown minimal impact on tumor growth, suggesting that simply blocking the CCL1-CCR8 signaling axis is insufficient in many cancer models.
Q3: How does the prevalence of CCR8+ Tregs influence the efficacy of antagonists?
The percentage of Tregs that express CCR8 can vary dramatically across different tumor types and even between individuals. Single-cell RNA sequencing (scRNA-seq) has shown this prevalence can range from 6.8% to 38%. This variability is a significant factor in the inconsistent results observed. Models with low infiltration of CCR8+ Tregs are less likely to respond to CCR8-targeted depletion therapies. It is crucial to characterize the immune landscape of your chosen tumor model before initiating efficacy studies.
Q4: Can CCR8 antagonists overcome resistance to PD-1/PD-L1 checkpoint inhibitors?
Yes, preclinical studies suggest that targeting CCR8 can synergize with anti-PD-1/PD-L1 therapies. By depleting the highly immunosuppressive Treg population in the TME, CCR8 antagonists can help restore anti-tumor immunity. This combination has shown enhanced tumor growth inhibition, particularly in models that are resistant to PD-1 blockade alone.
Q5: Are there species-specific differences that could affect the translation of results from mice to humans?
Yes, translational challenges exist. For instance, while the CCR8/CCL1 axis is important for cutaneous dendritic cell (DC) traffic in mice, CCR8 was not detected on human skin DCs. Furthermore, humans have a second ligand, CCL18, which is not present in mice. While some antagonists show cross-reactivity between species, these differences in receptor and ligand biology must be considered when interpreting preclinical data and designing clinical trials.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent in vivo results.
| Issue Encountered | Potential Cause | Troubleshooting Step / Recommendation |
| No anti-tumor efficacy observed with anti-CCR8 antibody. | The antibody may lack a depleting mechanism (ADCC/ADCP). | Verify the antibody's isotype and Fc engineering. Use an ADCC-enhanced (e.g., afucosylated) antibody for Treg depletion. Confirm this mechanism in vitro if possible. |
| Low prevalence of CCR8+ Tregs in the chosen tumor model. | Characterize the tumor microenvironment using flow cytometry or scRNA-seq to quantify CCR8+ Treg infiltration before starting the study. Select a model with known high CCR8+ Treg levels (e.g., MC38, CT26). | |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor take rate or immune response. | Ensure consistent tumor cell implantation technique and cell viability. Increase the number of animals per group (n=10 is often used) to improve statistical power. |
| The animal model is not fully syngeneic, leading to variable immune rejection. | Confirm the genetic background of both the tumor cell line and the mouse strain. | |
| Efficacy is seen in one tumor model but not another. | Tumor-intrinsic differences in the immune microenvironment. | The proportion of CCR8+ Tregs and other immune cells varies significantly between cancer types (e.g., colon, breast, melanoma). Test the antagonist in multiple, well-characterized syngeneic models. |
| Small molecule antagonist shows weaker efficacy than published antibody data. | Different mechanism of action (inhibition vs. depletion). | Do not expect identical results. Evaluate endpoints relevant to the mechanism, such as changes in Treg function (e.g., IL-10 production), CD8+ T cell activation, and immune cell infiltration, not just tumor volume. |
| Conflicting results with data from allergic disease models. | Different underlying pathophysiology. | The role of CCR8 in cancer (Treg depletion) is distinct from its debated role in Th2 cell recruitment in asthma. Do not extrapolate results between different disease contexts. |
Quantitative Data Summary
Table 1: Summary of Preclinical Efficacy for CCR8-Targeted Agents
| Agent Type | Agent Name | Cancer Model(s) | Key Efficacy Finding | Citation |
| ADCC-enhanced mAb | GS-1811 | MC38 (colon), Pan02 (pancreatic), CT26 (colon), MBT-2 (bladder) | Robust single-agent anti-tumor efficacy; synergizes with anti-PD-1. | |
| ADCC-enhanced mAb | HBM1022 | Syngeneic mouse models | Potent anti-tumor activity as monotherapy and in combination with anti-PD(L)1. | |
| Small Molecule Antagonist | IPG7236 | Human breast cancer xenograft | Significant tumor suppression effects, both alone and in combination with a PD-1 antibody. Reduced CCR8+ Tregs and increased CD8+ T cells in tumors. | |
| Small Molecule Antagonist | IPG-0521m | Murine liver cancer model (H22) | Dramatic inhibition of tumor growth, associated with increased CD8+ T cells. | |
| Bispecific Antibody | 2MW4691 (CCR8/CTLA-4) | N/A (Preclinical) | Designed to selectively deplete intratumor Tregs while enhancing T cell activation. |
Visualizations
Signaling and Experimental Logic
The following diagrams illustrate key pathways and workflows relevant to CCR8 antagonist experiments.
Caption: The CCL1-CCR8 axis promotes Treg immunosuppressive function.
Caption: Standard workflow for a preclinical CCR8 antagonist efficacy study.
Caption: Decision tree for troubleshooting CCR8 antagonist in vivo results.
Detailed Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework. Specifics such as cell numbers, dosing, and schedule should be optimized for each model and antagonist.
-
Cell Culture and Preparation:
-
Culture a syngeneic murine cancer cell line (e.g., MC38 colorectal carcinoma in C57BL/6 mice) in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile, serum-free media or PBS.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Resuspend cells to the desired concentration (e.g., 2 x 10^7 cells/mL).
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 viable tumor cells (in 50-100 µL) into the right flank of 8-10 week old mice.
-
-
Group Randomization and Treatment:
-
Monitor tumor growth using calipers.
-
When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Example Groups:
-
Group 1: Vehicle control (e.g., PBS).
-
Group 2: Anti-CCR8 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 3: Anti-PD-1 antibody (positive control).
-
Group 4: Anti-CCR8 + Anti-PD-1 combination.
-
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
Define humane endpoints for euthanasia (e.g., tumor volume > 2000 mm³, >20% body weight loss).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and harvest tumors, spleens, and/or tumor-draining lymph nodes.
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Process harvested tissues for downstream analysis (e.g., flow cytometry, IHC, RNA sequencing).
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tissue Processing:
-
Weigh the harvested tumor.
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI media.
-
Digest the tissue using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
-
Staining:
-
Perform a cell count of the single-cell suspension.
-
Aliquot approximately 1-2 x 10^6 cells per well into a 96-well plate.
-
Stain for viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Perform surface staining with a cocktail of fluorescently-conjugated antibodies. A typical panel might include: CD45, CD3, CD4, CD8, FoxP3, and CCR8.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using a specialized buffer kit after surface staining.
-
Incubate with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Wash and resuspend cells in FACS buffer.
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software. The gating strategy would be:
-
Gate on singlets.
-
Gate on live cells.
-
Gate on CD45+ immune cells.
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ and CD8+ cells.
-
From the CD4+ population, gate on FoxP3+ cells to identify Tregs.
-
Finally, quantify the percentage of CCR8+ cells within the Treg (CD4+FoxP3+) population.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Selection for CCR8 Antagonist Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for screening C-C Motif Chemokine Receptor 8 (CCR8) antagonists. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for screening CCR8 antagonists?
A1: The choice of cell line depends on the specific goals of your screening assay. Both endogenously expressing and recombinant cell lines can be utilized.
-
Endogenously Expressing Cell Lines: These cells naturally express CCR8 and can provide a more physiologically relevant context. However, expression levels can be variable. Examples include certain T-cell lymphoma cell lines like HuT78 and SNK6.[1] Primary cells such as tumor-infiltrating regulatory T cells (TITRs) and peripheral blood mononuclear cell-derived regulatory T cells also express high levels of CCR8.[2] Adult T-cell leukemia/lymphoma (ATLL) cell lines, such as MT-4 and C8166, have also been shown to have high CCR8 expression.[3]
-
Recombinant Cell Lines: These are host cell lines (e.g., CHO-K1, HEK293) that have been engineered to overexpress human CCR8.[4] They typically offer high, stable receptor expression, leading to robust and reproducible signals in functional assays, making them ideal for high-throughput screening (HTS).
Q2: What are the key functional assays for screening CCR8 antagonists?
A2: The primary functional assays for screening CCR8 antagonists are:
-
Calcium Flux Assays: CCR8 is a G-protein coupled receptor (GPCR) that signals through the Gαi pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will inhibit this calcium mobilization. This is a widely used, HTS-compatible assay.
-
Chemotaxis Assays: These assays measure the directed migration of cells towards a CCR8 agonist, such as its natural ligand CCL1. Antagonists will block this migratory response. Transwell assays are a common format for assessing chemotaxis.
-
β-Arrestin Recruitment Assays: Upon activation, GPCRs recruit β-arrestin proteins. This interaction can be measured and is another common HTS method for assessing GPCR antagonism.
Q3: How do I choose between a primary cell line and a recombinant cell line?
A3: The choice depends on the stage of your drug discovery program.
-
Primary Cells (e.g., freshly isolated Tregs): Offer the most physiologically relevant system. However, they can be difficult to source, have higher donor-to-donor variability, and are less amenable to HTS. They are often used for secondary screening and validation of hits identified in primary screens.
-
Recombinant Cell Lines: Provide a consistent and robust platform for primary HTS campaigns due to their stable receptor expression and reliable performance in automated assay formats.
Cell Line Characteristics for CCR8 Antagonist Screening
The following table summarizes key characteristics of commonly used cell lines for CCR8 antagonist screening.
| Cell Line | Type | CCR8 Expression Level | Recommended Assays | Advantages | Disadvantages |
| CHO-K1 (recombinant) | Stably transfected | High and stable | Calcium Flux, β-Arrestin Recruitment, Binding Assays | High signal-to-noise ratio, HTS compatible, low endogenous GPCR expression. | Lacks the native cellular context of immune cells. |
| HEK293 (recombinant) | Stably transfected | High and stable | Calcium Flux, β-Arrestin Recruitment, Binding Assays | Easy to transfect and culture, robust assay performance. | Not of immune origin. |
| HuT78 | Human T-cell lymphoma | Endogenous (variable) | Chemotaxis, Calcium Flux | Physiologically more relevant than recombinant lines. | Lower and more variable CCR8 expression can lead to smaller assay windows. |
| Primary Human Tregs | Primary immune cells | High (especially tumor-infiltrating Tregs) | Chemotaxis, Suppression Assays | Gold standard for physiological relevance. | High variability, limited availability, not suitable for HTS. |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol outlines a general procedure for measuring CCR8-mediated calcium mobilization using a fluorescent plate reader.
Materials:
-
CCR8-expressing cells (e.g., CHO-hCCR8)
-
Calcium-sensitive dye (e.g., Fluo-8)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCR8 agonist (e.g., human CCL1)
-
Test compounds (potential CCR8 antagonists)
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the CCR8-expressing cells into the microplate at an optimized density and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Addition: Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Reading: Place the plate in a fluorescent plate reader. Initiate reading and, after establishing a stable baseline, add the CCR8 agonist (CCL1) to all wells. Continue to measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration. The inhibitory effect of the test compounds is calculated relative to the response in the absence of the compound.
Chemotaxis Assay Protocol (Transwell Format)
This protocol describes a method for assessing the inhibition of CCR8-mediated cell migration.
Materials:
-
CCR8-expressing cells (e.g., HuT78 or primary Tregs)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
CCR8 agonist (e.g., human CCL1)
-
Test compounds
-
Detection reagent (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Resuspend the CCR8-expressing cells in chemotaxis buffer. Pre-incubate the cells with the test compounds or vehicle control.
-
Assay Setup: Add the CCR8 agonist (CCL1) to the lower wells of the companion plate. Place the Transwell inserts into the wells.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with a dye like Calcein AM and reading the fluorescence in the bottom well.
-
-
Data Analysis: The number of migrated cells in the presence of a test compound is compared to the number of cells that migrated towards the agonist alone.
Visualizations
Caption: CCR8 signaling pathway upon agonist binding and its inhibition by an antagonist.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCR8+ Treg Flow Cytometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the flow cytometry-based identification and characterization of CCR8+ regulatory T cells (Tregs).
Frequently Asked Questions (FAQs)
Q1: What is the basic gating strategy for identifying human CCR8+ Tregs?
A1: A common gating strategy for CCR8+ Tregs, particularly in tumor-infiltrating lymphocyte (TIL) populations, starts with identifying the parent Treg population, followed by gating on CCR8+ cells. The foundational markers for human Tregs are CD3, CD4, CD25, CD127, and the transcription factor FoxP3.[1][2][3][4] CCR8 is then used to identify a specific subset of these Tregs, which are often highly activated and suppressive.[5]
Q2: Why is CD127 included in the Treg panel?
A2: CD127, the alpha chain of the IL-7 receptor, is crucial for distinguishing bona fide Tregs from activated conventional T cells (Tconv). Tregs are characterized by low to negative expression of CD127 (CD127lo/-), while activated Tconv cells often upregulate CD25 but retain high CD127 expression. Including CD127 in your panel increases the specificity of your Treg identification.
Q3: Is FoxP3 expression sufficient to identify all Tregs?
A3: While FoxP3 is a key transcription factor for Treg development and function, its expression can be transiently upregulated in activated non-suppressive T cells. Therefore, relying solely on FoxP3 can lead to the inclusion of contaminating effector T cells. A multi-parameter approach combining surface markers like CD25high and CD127lo/- with intracellular FoxP3 staining is recommended for accurate Treg identification.
Q4: On which Treg subpopulations is CCR8 primarily expressed?
A4: CCR8 is predominantly expressed on highly activated and suppressive Treg subpopulations, particularly within the tumor microenvironment (tumor-infiltrating Tregs or ti-Tregs). Its expression is typically low on Tregs found in peripheral blood. Studies have shown that CCR8+ ti-Tregs are associated with a more activated phenotype, which can include higher expression of markers like OX-40.
Q5: Can I use cryopreserved samples for CCR8+ Treg analysis?
A5: Yes, cryopreserved samples can be used. However, it is essential to have a standardized protocol for thawing and handling to ensure cell viability and minimize marker degradation. A robust protocol for Treg analysis on viably frozen cells has been shown to correlate well with results from fresh samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low CCR8+ Treg Frequency | Sample type | CCR8 is primarily expressed on tumor-infiltrating Tregs. Expect lower frequencies in peripheral blood mononuclear cells (PBMCs) from healthy donors. |
| Antibody clone or titration | Ensure you are using a validated anti-CCR8 antibody clone and have performed proper titration to determine the optimal concentration. | |
| Gating strategy is too stringent | Review your initial Treg gate (CD4+CD25+CD127lo/-). If this gate is too restrictive, it may exclude a portion of the CCR8+ population. | |
| High Background Staining for CCR8 | Inadequate blocking of Fc receptors | Incubate cells with an Fc receptor blocking solution (e.g., human IgG) before adding your fluorescently labeled antibodies to prevent non-specific binding. |
| Non-specific antibody binding | Run a fluorescence minus one (FMO) control for CCR8 to properly set your gate and distinguish true positive signal from background. | |
| Poor Resolution Between CD25high and CD25intermediate Populations | Insufficient marker separation | Titrate your anti-CD25 antibody to achieve the best separation. Consider using a brighter fluorochrome for CD25 to improve resolution. |
| Activated conventional T cells | Ensure you are co-staining with CD127. The CD25+CD127hi population represents activated conventional T cells, not Tregs. | |
| Difficulty Resolving the CD127lo/- Population | Compensation issues | Carefully check your compensation matrix. Incorrect compensation between the CD127 fluorochrome and other colors in your panel can obscure the CD127lo/- population. |
| Suboptimal antibody | Use a well-characterized anti-CD127 antibody clone known to provide a clear distinction between low and high expressing populations. | |
| Variable FoxP3 Staining | Fixation/permeabilization issues | Use a commercially available FoxP3 staining buffer set, as these are optimized for consistent intracellular staining. The choice of antibody clone, buffer, and fluorochrome can all impact FoxP3 staining intensity. |
| Transient expression | Remember that activated non-Tregs can transiently express FoxP3. Always use your surface marker combination (CD25+CD127lo/-) to gate on the Treg population before evaluating FoxP3 expression. |
Quantitative Data Summary
The following table summarizes quantitative data from published studies on Treg and CCR8+ Treg frequencies.
| Cell Population | Tissue Source | Parent Gate | Frequency | Reference |
| Foxp3+ cells | Human PBMC | CD25+, CD127low, CD39+ | 75-80% | |
| CCR8+ Tregs | Human NSCLC Tumors | CD3+, CD4+, CD127-, CD25+ | ~40% | |
| CCR8+ Tregs | Human Peripheral Blood | CD3+, CD4+, CD127-, CD25+ | Mostly negative |
Experimental Protocols
Protocol: Immunophenotyping of CCR8+ Tregs from Human PBMCs or Tumor Samples
This protocol outlines the steps for staining human single-cell suspensions from PBMCs or dissociated tumors for flow cytometric analysis of CCR8+ Tregs.
1. Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 2mM EDTA)
-
Human Fc Block
-
Live/Dead Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD25
-
Anti-human CD127
-
Anti-human CCR8
-
-
FoxP3 Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated anti-human FoxP3 antibody
-
Flow cytometer
2. Cell Preparation:
-
If starting with whole blood, isolate PBMCs using density gradient centrifugation.
-
If starting with tissue, prepare a single-cell suspension using your laboratory's established dissociation protocol.
-
Wash cells once with PBS and resuspend in FACS buffer at a concentration of 1-2 x 10^7 cells/mL.
3. Viability Staining:
-
Resuspend 1-5 x 10^6 cells in 100 µL of PBS.
-
Add the recommended amount of Live/Dead Fixable Viability Dye.
-
Incubate for 20 minutes at 4°C, protected from light.
-
Wash cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes.
4. Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Human Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of surface antibodies (CD3, CD4, CD25, CD127, CCR8) at their pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells with 2 mL of FACS buffer and centrifuge.
5. Intracellular Staining (for FoxP3):
-
Following the manufacturer's instructions for the FoxP3 Fixation/Permeabilization Buffer Kit, fix and permeabilize the cells. This is typically a two-step process.
-
Resuspend the permeabilized cells in the permeabilization buffer.
-
Add the anti-human FoxP3 antibody.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash cells with permeabilization buffer and then resuspend in FACS buffer for analysis.
6. Data Acquisition:
-
Acquire samples on a properly calibrated flow cytometer.
-
Ensure to collect a sufficient number of events to identify the rare Treg populations.
-
Include necessary controls: unstained cells, single-stain compensation controls, and Fluorescence Minus One (FMO) controls, especially for CCR8 and FoxP3.
Visualizations
Caption: Flow cytometry gating strategy for identifying CCR8+ Tregs.
Caption: Hierarchical relationship of CCR8+ Tregs within the T cell lineage.
References
- 1. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory T Cell Markers: R&D Systems [rndsystems.com]
- 3. What are the markers or surface molecules used to identify regulatory T-cells? | AAT Bioquest [aatbio.com]
- 4. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 5. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CCR8 Antagonist Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and antagonists for validating target engagement of CCR8, a G protein-coupled receptor implicated in various inflammatory diseases and cancer. The following sections detail experimental protocols, comparative data for known antagonists, and visual representations of key biological pathways and workflows to aid in the design and execution of robust target validation studies.
Comparative Analysis of CCR8 Antagonists
The table below summarizes the reported potency of various small molecule and antibody-based CCR8 antagonists across different in vitro assays. This data facilitates a comparative assessment of their target engagement profiles.
| Antagonist | Type | Assay | Target Species | Potency (IC50/pIC50/Ki) | Reference(s) |
| SB-633852 | Small Molecule | Competitive Binding | Human | pIC50 = 5.8 | [1] |
| Calcium Mobilization | Human | pIC50 = 5.8 | [1] | ||
| SB-649701 | Small Molecule | Calcium Release | Human | pIC50 = 7.7 | [1] |
| Chemotaxis (HUT78) | Human | pIC50 = 6.3 | [1] | ||
| Chemotaxis (Th2) | Human | pIC50 = 7.0 | [1] | ||
| NS-15 | Small Molecule | Binding | Human | Ki = 1.6 nM | |
| Calcium Release | Human | IC50 = 2 nM | |||
| CCL1-induced Cell Migration | Human | IC50 = 16 nM | |||
| IPG7236 | Small Molecule | Tango Assay | Human | IC50 = 24 nM | |
| CCL1-induced Signaling | Human | IC50 = 8.44 nM | |||
| CCL1-induced Treg Migration | Human | IC50 = 33.8 nM | |||
| BAY-3375968 | Monoclonal Antibody | Not Specified | Human | pM range affinity | |
| GS-1811 | Monoclonal Antibody | Not Specified | Human | pM range affinity | |
| S-531011 | Monoclonal Antibody | Not Specified | Human | pM range affinity |
Key Experimental Protocols for Target Engagement Validation
Robust validation of CCR8 antagonist target engagement relies on a combination of binding, signaling, and functional assays. Detailed methodologies for three key experiments are provided below.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR8 receptor, providing a quantitative measure of binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human CCR8
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]-CCL1)
-
Unlabeled CCL1 (for non-specific binding determination)
-
Test antagonists
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest CCR8-expressing cells and prepare membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of the test antagonist. For determining non-specific binding, add a high concentration of unlabeled CCL1.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by the CCR8 agonist CCL1. This provides a functional readout of receptor blockade.
Materials:
-
CHO or HEK293 cells stably expressing human CCR8
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CCL1 agonist
-
Test antagonists
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed CCR8-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes at 37°C).
-
Compound Addition: Place the cell plate into the fluorescence plate reader. Add various concentrations of the test antagonist to the wells and incubate for a short period.
-
Agonist Stimulation and Detection: Add a fixed concentration of CCL1 (typically the EC80) to all wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The antagonist's effect is measured as the inhibition of the CCL1-induced fluorescence signal. Calculate IC50 values by plotting the percent inhibition against the antagonist concentration.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the migration of CCR8-expressing cells towards a CCL1 gradient, a key physiological function of the receptor.
Materials:
-
CCR8-expressing cells (e.g., T cells, transfected cell lines)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Chemotaxis buffer (e.g., serum-free RPMI with 0.5% BSA)
-
CCL1 agonist
-
Test antagonists
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
Procedure:
-
Assay Setup: Add chemotaxis buffer containing CCL1 to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend CCR8-expressing cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test antagonist or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and measuring fluorescence or by direct cell counting.
-
Data Analysis: Determine the inhibitory effect of the antagonist on cell migration and calculate the IC50 value.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the CCR8 signaling pathway and a general workflow for validating antagonist target engagement.
Caption: A simplified diagram of the CCR8 signaling cascade.
Caption: A general workflow for validating CCR8 antagonist target engagement.
References
A Comparative Guide to CCR8 Antagonists: Navigating the Landscape of Novel Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1] Consequently, the development of CCR8 inhibitors is a rapidly advancing field, with several candidates demonstrating promising preclinical and early clinical potential. This guide provides a comparative overview of a notable investigational agent, "CCR8 antagonist 2," and other prominent CCR8 inhibitors, supported by available experimental data.
Overview of CCR8 and its Role in Cancer
CCR8 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand CCL1, initiates a signaling cascade that promotes the migration, proliferation, and immunosuppressive function of Tregs within the tumor microenvironment (TME).[2] By inhibiting CCR8, therapeutic agents aim to deplete or functionally impair these intratumoral Tregs, thereby unleashing the body's natural anti-cancer immune response.
Comparative Analysis of CCR8 Inhibitors
The current landscape of CCR8 inhibitors can be broadly categorized into small molecules and monoclonal antibodies. Each modality presents distinct mechanisms of action and therapeutic profiles.
Small Molecule CCR8 Antagonists
Small molecule inhibitors typically function by directly blocking the CCL1 binding site on the CCR8 receptor, thereby inhibiting downstream signaling.
This compound
"this compound" is described as a potent antagonist of CCR8, identified from patent WO2022000443A1 as compound 220.[3] While detailed public data is limited, its designation as a "potent antagonist" suggests significant inhibitory activity against CCR8. Further preclinical and clinical studies are needed to fully characterize its efficacy and safety profile.
IPG7236
IPG7236 is another orally available small molecule CCR8 antagonist. Preclinical data has demonstrated its ability to inhibit CCL1-induced signaling and migration of Tregs.
Quantitative Comparison of Small Molecule CCR8 Antagonists
| Compound | Target | Mechanism of Action | IC50 (Chemotaxis Assay) | Development Stage |
| This compound | CCR8 | Antagonist | Data not publicly available | Preclinical |
| IPG7236 | CCR8 | Antagonist | 33.8 nM | Phase 1 |
Note: The lack of publicly available, head-to-head comparative studies necessitates the presentation of data from individual compound studies. Assay conditions may vary between studies.
Monoclonal Antibody CCR8 Inhibitors
Monoclonal antibodies targeting CCR8 primarily leverage antibody-dependent cell-mediated cytotoxicity (ADCC) to deplete CCR8-expressing Tregs in the TME. Many are 'afucosylated,' a modification that enhances their binding to Fcγ receptors on immune effector cells, leading to more potent ADCC activity.
Quantitative Comparison of Anti-CCR8 Monoclonal Antibodies
| Antibody | Target | Mechanism of Action | Key Preclinical Findings | Development Stage |
| IPG0521 | CCR8 | Antagonist, Treg depletion | Single-digit nanomolar IC50 in signaling and chemotaxis assays. | Investigational New Drug (IND) filing |
| BAY 3375968 | CCR8 | Treg depletion via ADCC and ADCP | Potent in vitro ADCC and ADCP against Tregs. | Phase 1 |
| HBM1022 | CCR8 | Treg depletion via eADCC, blocks CCL1 binding | High affinity for human and cynomolgus CCR8. | Preclinical |
Note: The data presented is derived from separate preclinical studies and may not be directly comparable due to variations in experimental methodologies.
Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway
The binding of CCL1 to CCR8 triggers a cascade of intracellular events crucial for Treg function. A simplified representation of this pathway is illustrated below.
Experimental Workflow: Screening for CCR8 Antagonists
The identification and characterization of novel CCR8 inhibitors involve a multi-step experimental workflow, from initial high-throughput screening to in-depth functional analysis.
References
Comparative Efficacy of CCR8 Antagonists in Preclinical Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various CCR8 antagonists in different cancer models, supported by experimental data. This document summarizes key preclinical findings to aid in the evaluation and selection of potential therapeutic candidates targeting the C-C chemokine receptor 8 (CCR8), a promising immuno-oncology target.
The tumor microenvironment (TME) is characterized by an accumulation of regulatory T cells (Tregs), which suppress anti-tumor immunity and are associated with poor prognosis in various cancers.[1] CCR8 has emerged as a key therapeutic target due to its high and specific expression on tumor-infiltrating Tregs, offering a strategy to selectively deplete these immunosuppressive cells and enhance anti-tumor immune responses.[2] This guide compares the preclinical efficacy of several CCR8 antagonists, including monoclonal antibodies and small molecules, across different cancer models.
Mechanism of Action of CCR8 Antagonists
CCR8 antagonists primarily function by blocking the interaction of CCR8 with its ligand, CCL1, which is present in the tumor microenvironment. This inhibition can lead to several downstream effects that enhance anti-tumor immunity. The primary mechanism for many anti-CCR8 monoclonal antibodies is the depletion of tumor-infiltrating Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3][4] Small molecule antagonists, on the other hand, typically work by inhibiting CCR8-mediated signaling pathways that are crucial for Treg migration and function.[5]
Below is a diagram illustrating the general signaling pathway of CCR8 and the points of intervention for antagonists.
Caption: General mechanism of CCR8 signaling and antagonist intervention.
Comparative In Vitro Efficacy
The in vitro potency of CCR8 antagonists is typically evaluated through signaling inhibition assays (e.g., calcium flux) and, for antibodies, their ability to induce ADCC.
| Antagonist | Assay Type | Cell Line | IC50/EC50 | Reference |
| IPG7236 | Calcium Flux | CCR8-overexpressing cells | 24.3 nM | |
| CTM-033 | Calcium Flux | HEK-293 | Not specified | |
| CTM-033 | β-arrestin Recruitment | Not specified | Not specified | |
| CTM-033 | ADCC | Jurkat-CD16a with CCR8-overexpressing cells | Not specified | |
| BAY 3375968 | ADCC/ADCP | Tregs | Potent activity reported | |
| CHS-114 | ADCC/ADCP | Not specified | Activity reported |
Comparative In Vivo Efficacy in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice, are crucial for evaluating the efficacy of immunotherapies. The following table summarizes the performance of various CCR8 antagonists in commonly used colon and breast cancer models.
| Antagonist | Cancer Model | Mouse Strain | Dosing | Key Findings | Reference |
| BAY 3375968 (murine surrogate) | CT26 Colon Carcinoma | Not specified | Not specified | Significant decrease in tumor volume. | |
| BAY 3375968 (murine surrogate) | MC38 Colon Carcinoma | Not specified | 10 mg/kg (with anti-PD-L1) | Potent reduction in tumor volume; 80% survival at 94 days (combo) vs. 40% (mono). | |
| CTM-033 | MC38 Colon Carcinoma | Not specified | 6 mg/kg b.i.w. | Potent anti-tumoral activity, reduced tumor volume. | |
| Anti-CCR8 Antibody | MC38 Colorectal Cancer | C57BL/6 | Not specified | Higher tumor uptake for whole IgG compared to Fab fragments at 24h. | |
| Anti-CCR8 Antibody | CT26 Colorectal Cancer | BALB/c | Not specified | Higher tumor uptake for whole IgG compared to Fab fragments at 24h. |
Efficacy in Humanized Mouse Models
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are used to evaluate the efficacy of human-specific antibodies.
| Antagonist | Cancer Model | Mouse Model | Dosing | Key Findings | Reference |
| IPG7236 | Human Breast Cancer | Xenograft | Not specified | Significant tumor suppression alone and in combination with a PD-1 antibody. | |
| CHS-114 | Not specified | NSG mice with human PBMC | 0.5 mg/kg and 10 mg/kg | Depletion of CCR8+ Tregs in peripheral blood. |
Efficacy in Various Solid Tumors
Clinical and preclinical studies are exploring the efficacy of CCR8 antagonists across a range of solid tumors.
| Antagonist | Cancer Types Studied | Key Findings | Reference |
| CHS-114 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Treg depletion (52-97% decrease) and significant increase in CD8+ T cells in the tumor. A confirmed partial response was observed in a PD-1 refractory patient when combined with toripalimab. | |
| BMS-986340 | Advanced Solid Tumors (Gastric, Colorectal, NSCLC, HNSCC, Renal, Urothelial, Pancreatic, Ovarian, Triple-Negative Breast Cancer) | Currently in Phase 1/2 clinical trials. | |
| RO7502175 | Advanced Solid Tumors (NSCLC, HNSCC, Melanoma, TNBC, Esophageal, Gastric, Cervical, Colorectal, Urothelial, Renal, Hepatocellular) | Currently in a Phase 1a/1b clinical trial as a single agent and in combination with checkpoint inhibitors. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate CCR8 antagonists.
In Vivo Syngeneic Tumor Model (MC38) - Representative Workflow
This workflow outlines the key steps for assessing the efficacy of a CCR8 antagonist in the MC38 colon adenocarcinoma model.
Caption: A typical workflow for an in vivo efficacy study in a syngeneic mouse model.
Detailed Protocol Steps:
-
Cell Culture: MC38 colon adenocarcinoma cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are used as they are syngeneic to the MC38 cell line.
-
Tumor Inoculation: 0.1 x 10^6 MC38 cells are injected subcutaneously into the flank of the mice.
-
Tumor Monitoring: Tumor size is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size (e.g., 150 mm²), mice are randomized into treatment groups and administered the CCR8 antagonist, a control antibody, and/or a checkpoint inhibitor.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry. Tumor growth inhibition and overall survival are the primary efficacy endpoints.
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of an anti-CCR8 antibody to induce the killing of CCR8-expressing target cells by effector cells (e.g., NK cells).
Materials:
-
Target cells: CCR8-expressing cell line (e.g., HEK-293-CCR8) or isolated Tregs.
-
Effector cells: Natural Killer (NK) cells.
-
Anti-CCR8 antibody and isotype control.
-
Cell culture medium and plates.
-
Cytotoxicity detection reagent (e.g., LDH release assay).
Protocol:
-
Plate target cells in a 96-well plate.
-
Add serial dilutions of the anti-CCR8 antibody or isotype control to the wells and incubate.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Co-culture for a defined period (e.g., 4-6 hours).
-
Measure target cell lysis using a cytotoxicity assay that quantifies the release of an intracellular enzyme like lactate dehydrogenase (LDH).
Calcium Flux Assay
Objective: To measure the ability of a CCR8 antagonist to inhibit CCL1-induced intracellular calcium mobilization in CCR8-expressing cells.
Materials:
-
CCR8-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 or Fluo-8).
-
CCL1 (agonist).
-
CCR8 antagonist.
-
Assay buffer.
-
Flow cytometer or fluorescent plate reader.
Protocol:
-
Load CCR8-expressing cells with a calcium-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Add the CCR8 antagonist at various concentrations.
-
Stimulate the cells with a known concentration of CCL1.
-
Measure the change in fluorescence, which corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is quantified by the reduction in the CCL1-induced calcium flux.
Chemotaxis Assay
Objective: To assess the ability of a CCR8 antagonist to block the migration of CCR8-expressing cells towards a CCL1 gradient.
Materials:
-
CCR8-expressing cells (e.g., Tregs).
-
Transwell migration plates.
-
CCL1.
-
CCR8 antagonist.
-
Cell culture medium.
Protocol:
-
Place CCR8-expressing cells in the upper chamber of a Transwell plate.
-
Add CCL1 to the lower chamber to create a chemotactic gradient.
-
Add the CCR8 antagonist to the upper chamber with the cells.
-
Incubate for a few hours to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber. The efficacy of the antagonist is determined by the reduction in cell migration compared to the control.
Conclusion
The preclinical data presented in this guide highlight the potential of CCR8 antagonists as a promising therapeutic strategy in oncology. Both monoclonal antibodies and small molecules have demonstrated the ability to modulate the tumor microenvironment and inhibit tumor growth in various cancer models. The choice of a specific antagonist for further development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols provided herein offer a foundation for the continued preclinical evaluation and comparison of these and other emerging CCR8-targeted therapies.
References
- 1. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018112032A1 - Methods and compositions for targeting tumor-infiltrating tregs using inhibitors of ccr8 and tnfrsf8 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of CCR8 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of emerging CCR8 antagonists. The data presented herein is compiled from publicly available preclinical research. We will compare a small molecule inhibitor, a monoclonal antibody, and a bispecific antibody to provide a comprehensive overview of the current landscape of CCR8-targeted cancer immunotherapy.
Mechanism of Action: Targeting CCR8 on Tumor-Infiltrating Regulatory T Cells
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[1] By targeting CCR8, these novel antagonists aim to deplete or functionally inhibit these Tregs, thereby restoring and enhancing the antitumor immune response mediated by effector cells such as CD8+ T cells. The primary mechanisms of action for the compared antagonists include direct blockade of the CCR8-CCL1 signaling axis and antibody-dependent cellular cytotoxicity (ADCC)-mediated depletion of CCR8-expressing Tregs.[1]
Comparative Analysis of In Vivo Antitumor Activity
This section compares the preclinical in vivo efficacy of three distinct CCR8 antagonists: the small molecule IPG7236, the afucosylated monoclonal antibody RO7502175, and the CCR8/CTLA-4 bispecific antibody 2MW4691.
| Antagonist | Modality | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Immunomodulatory Effects | Reference |
| IPG7236 | Small Molecule | Humanized Breast Cancer Xenograft | 10 mg/kg, i.g., b.i.d. | 28.3% | Dose-dependent decrease in tumor-infiltrating Tregs and increase in CD8+ T cells. | [2][3] |
| Humanized Breast Cancer Xenograft | 50 mg/kg, i.g., b.i.d. | 55.6% | Dose-dependent decrease in tumor-infiltrating Tregs and increase in CD8+ T cells. | [2] | ||
| Humanized Breast Cancer Xenograft (in combo w/ anti-PD-1) | 50 mg/kg, i.g., b.i.d. | 73.8% (combo) vs. 47.2% (mono) | Synergistic effect with PD-1 blockade. | |||
| RO7502175 | Monoclonal Antibody (Afucosylated) | Not specified in detail | Not specified in detail | Significant inhibition of tumor growth reported. | Preferentially eliminates CCR8+ Tregs in the TME through enhanced ADCC. | |
| 2MW4691 | Bispecific Antibody (CCR8 x CTLA-4) | hCCR8/hCTLA-4 double knock-in mouse model (MC38) | 0.4 mg/kg | 75% | Specifically depletes tumor-infiltrating Tregs and blocks CTLA-4 signaling on CD8+ T cells. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz (DOT language).
References
A Head-to-Head Comparison of Small Molecule CCR8 Antagonists in Oncology Research
For researchers, scientists, and drug development professionals, the targeting of C-C chemokine receptor 8 (CCR8) has emerged as a promising strategy in cancer immunotherapy. CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which play a significant role in suppressing the anti-tumor immune response. The development of small molecule antagonists that can block CCR8 signaling is a key area of investigation aimed at depleting or modulating these immunosuppressive Tregs within the tumor microenvironment.
This guide provides a head-to-head comparison of prominent small molecule CCR8 antagonists, presenting key performance data from preclinical studies. We delve into their potency, selectivity, and functional activity, supported by detailed experimental methodologies and visual diagrams to elucidate the underlying biological pathways and screening processes.
Comparative Potency and Activity
The following table summarizes the in vitro potency of several small molecule CCR8 antagonists across various functional assays. These assays are critical in determining the efficacy of a compound in blocking the interaction of CCR8 with its primary ligand, CCL1, and inhibiting downstream signaling and cell migration.
| Compound | Binding Affinity (Kᵢ, nM) | Calcium Mobilization (IC₅₀, nM) | Chemotaxis Inhibition (IC₅₀, nM) | β-Arrestin Recruitment (IC₅₀, nM) |
| IPG7236 | - | 24.3 | 33.8 | 8.44 |
| AZ084 | 0.9 | - | 1.3 (AML cells) | - |
| SB-649701 | - | ~20 (pIC₅₀ = 7.7) | ~100 (pIC₅₀ = 7, Th2 cells) | - |
| NS-15 | 1.6 | 2 | 16 | - |
| SB-633852 | ~1585 (pIC₅₀ = 5.8) | ~1585 (pIC₅₀ = 5.8) | - | - |
Note: pIC₅₀ values have been converted to approximate nM values for comparison. Assay conditions and cell types used can vary between studies, affecting direct comparability.
CCR8 Signaling Pathway and Antagonist Intervention
The binding of the chemokine CCL1 to its receptor CCR8 on the surface of regulatory T cells triggers a cascade of intracellular signaling events. This process is mediated by G-proteins and leads to downstream effects such as calcium mobilization, cell migration, and the modulation of immunosuppressive functions. Small molecule antagonists competitively bind to CCR8, preventing CCL1-mediated activation and thereby inhibiting these downstream pathways.
Experimental Methodologies
The characterization of small molecule CCR8 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and cellular effects.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the CCR8 receptor.
-
Principle: A radiolabeled ligand that specifically binds to CCR8 is incubated with a cell membrane preparation expressing the receptor. The unlabeled test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ value.
-
Protocol Outline:
-
Prepare cell membranes from a cell line overexpressing human CCR8.
-
Incubate the membranes with a fixed concentration of a CCR8-specific radioligand (e.g., ¹²⁵I-CCL1) and a serial dilution of the antagonist.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ and subsequently calculate the Kᵢ.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by CCL1.
-
Principle: CCR8 activation leads to the release of calcium from intracellular stores. Cells expressing CCR8 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL1, the dye fluoresces, and the intensity of the fluorescence is proportional to the intracellular calcium concentration. An antagonist will inhibit this CCL1-induced fluorescence increase.
-
Protocol Outline:
-
Culture cells expressing CCR8 and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the CCR8 antagonist.
-
Stimulate the cells with a fixed concentration of CCL1.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC₅₀ of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of cells towards a CCL1 gradient.
-
Principle: CCR8-expressing cells will migrate along a concentration gradient of CCL1. This migration can be measured using a multi-well chamber where the cells are separated from the chemoattractant by a microporous membrane. The number of cells that migrate through the membrane is quantified.
-
Protocol Outline:
-
Place a solution containing CCL1 in the lower chamber of a chemotaxis plate.
-
Add a suspension of CCR8-expressing cells, pre-incubated with different concentrations of the antagonist, to the upper chamber which is separated by a porous membrane.
-
Incubate the plate for several hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by staining and counting.
-
Calculate the IC₅₀ of the antagonist for the inhibition of chemotaxis.
-
Experimental Workflow for CCR8 Antagonist Discovery
The discovery and development of small molecule CCR8 antagonists typically follow a structured workflow, from initial high-throughput screening to lead optimization and preclinical evaluation.
Comparative Analysis of Key Compound Features
The development of a successful small molecule CCR8 antagonist requires a balance of high potency, selectivity, and favorable drug-like properties. The following diagram illustrates the logical relationships between these key features for the compared compounds.
Conclusion
The landscape of small molecule CCR8 antagonists is rapidly evolving, with several compounds demonstrating high potency and selectivity in preclinical models. IPG7236 has emerged as a front-runner, being the first in its class to advance to clinical trials, largely due to its improved pharmacokinetic profile over earlier compounds.[1][2] While molecules like AZ084 and NS-15 show excellent potency, their development has been hampered by challenges related to their drug-like properties.[3][4] The continued investigation and optimization of small molecule CCR8 antagonists hold significant promise for the future of cancer immunotherapy.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
"synergistic effects of CCR8 antagonist 2 with checkpoint inhibitors"
A Comparative Guide to the Synergistic Effects of CCR8 Antagonists with Checkpoint Inhibitors
The strategic combination of C-C chemokine receptor 8 (CCR8) antagonists with immune checkpoint inhibitors marks a promising frontier in cancer immunotherapy. This guide provides a detailed comparison of this therapeutic approach, focusing on the synergistic anti-tumor effects observed in preclinical models. By selectively targeting and depleting immunosuppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 antagonists can enhance the efficacy of checkpoint inhibitors, leading to more robust and durable anti-cancer immune responses.
Mechanism of Action: A Two-Pronged Assault on Tumor Immunity
Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, function by releasing the brakes on the immune system, thereby enabling cytotoxic T cells to recognize and attack cancer cells.[1][2] However, the tumor microenvironment (TME) is often infiltrated by Tregs, which suppress these anti-tumor immune responses. CCR8 is a chemokine receptor that is highly expressed on these tumor-infiltrating Tregs.[3][4]
CCR8 antagonists, particularly therapeutic antibodies, can selectively deplete these CCR8+ Tregs within the TME through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC).[5] This targeted depletion alleviates the immunosuppressive environment, allowing for a more effective anti-tumor response when combined with checkpoint inhibitors. The combination therapy, therefore, works synergistically by both activating cytotoxic T cells (via checkpoint inhibition) and removing a key immunosuppressive cell population (via CCR8 antagonism).
Preclinical Efficacy: Quantitative Data Summary
Preclinical studies have demonstrated significant synergy between CCR8 antagonists and checkpoint inhibitors in various murine cancer models. The following tables summarize the key quantitative findings from these studies.
Table 1: Synergistic Anti-Tumor Activity of CCR8 Antagonists and Anti-PD-1/PD-L1 Therapy
| CCR8 Antagonist | Checkpoint Inhibitor | Mouse Tumor Model | Monotherapy (CCR8 Antagonist) - Tumor Growth Inhibition | Monotherapy (Checkpoint Inhibitor) - Tumor Growth Inhibition | Combination Therapy - Tumor Growth Inhibition | Key Findings |
| BAY 3375968 (murine surrogate) | Anti-PD-L1 | MC38 (Colon Carcinoma) | Significant reduction in tumor volume | Moderate reduction in tumor volume | Potent reduction in tumor volume | Combination therapy significantly increased survival to 80% compared to 40% with monotherapy. |
| ADCC-prone Nb-Fc | Anti-PD-1 | LLC-OVA (Lung Carcinoma), MC38 (Colon Carcinoma) | Reduced tumor growth | Not specified | Synergistic reduction in tumor growth | The combination therapy led to enhanced anti-tumor immunity. |
| IPG7236 | Anti-PD-1 | Humanized mouse xenograft (Breast Cancer) | Dose-dependent decrease in tumor-infiltrating Tregs | Not specified | Enhanced anti-tumoral efficacy | The combination led to an increase of CD8+ T cells in the TME. |
| IPG0521m | Anti-PD-1 | H22 (Liver Cancer) | Excellent anti-tumor efficacy | Not specified | Enhanced anti-tumor effect | The combination therapy showed sustained anti-tumor efficacy. |
Table 2: Efficacy of a CCR8/CTLA-4 Bispecific Antibody
| Bispecific Antibody | Mouse Tumor Model | Monotherapy (Parental Anti-CCR8) - Tumor Growth Inhibition | Monotherapy (Parental Anti-CTLA-4) - Tumor Growth Inhibition | Combination Therapy (Bispecific Antibody) - Tumor Growth Inhibition | Key Findings |
| 2MW4691 | hCCR8/hCTLA-4 double knock-in (MC38) | Not specified | Not specified | Superior tumor inhibition compared to parental antibodies | The bispecific antibody demonstrated potent anti-tumor efficacy and a favorable safety profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of CCR8 antagonists in combination with checkpoint inhibitors.
In Vivo Mouse Tumor Models
-
Cell Lines and Implantation: Syngeneic tumor cell lines such as MC38 (colon carcinoma), CT26 (colon carcinoma), LLC-OVA (Lewis Lung Carcinoma), and B16-OVA (melanoma) are commonly used. Typically, 5 x 10^5 to 1 x 10^6 cells are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Antibodies (CCR8 antagonist, checkpoint inhibitor, or isotype control) are administered intraperitoneally at specified doses and schedules (e.g., 10 mg/kg for anti-CCR8 and 3 mg/kg for anti-PD-L1, every 3-4 days for 5 doses).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers (Volume = 0.5 × Length × Width²). Animal body weight is also monitored to assess toxicity. At the end of the study, tumors and spleens are often harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tissue Processing: Harvested tumors are mechanically and enzymatically dissociated to create single-cell suspensions.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. Key markers include CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), Foxp3 (Tregs), and CCR8. A live/dead stain is used to exclude non-viable cells.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions and activation status of different immune cell subsets within the tumor microenvironment.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Mechanism of synergistic anti-tumor immunity.
Caption: Preclinical experimental workflow.
Alternative Approaches and Future Directions
While the combination of a CCR8 antagonist with an anti-PD-1/PD-L1 antibody is the most studied, other strategies are also being explored. A notable example is the development of bispecific antibodies that simultaneously target CCR8 and another immune checkpoint, such as CTLA-4. The preclinical data for the CCR8/CTLA-4 bispecific antibody 2MW4691 suggests that this approach could offer potent anti-tumor efficacy with a favorable safety profile by selectively depleting Tregs in the tumor while also blocking CTLA-4 signaling.
Furthermore, small molecule antagonists of CCR8, such as IPG7236, are also in development and have shown promise in preclinical models when combined with anti-PD-1 therapy. The oral bioavailability of small molecules could offer advantages in terms of dosing and administration.
Conclusion
The synergistic combination of CCR8 antagonists and checkpoint inhibitors represents a highly promising strategy in immuno-oncology. By specifically targeting and depleting tumor-infiltrating Tregs, CCR8 antagonists can overcome a key mechanism of immune resistance, thereby unleashing the full potential of checkpoint blockade. The robust preclinical data, particularly the significant tumor growth inhibition and enhanced survival in various cancer models, strongly support the ongoing and future clinical evaluation of this combination therapy. The development of novel formats, such as bispecific antibodies and small molecule inhibitors, further expands the therapeutic landscape for this exciting approach.
References
- 1. Facebook [cancer.gov]
- 2. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 4. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Navigating the Future of Immuno-Oncology: A Comparative Guide to Biomarkers for Predicting Response to CCR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The emergence of antagonists targeting the C-C chemokine receptor 8 (CCR8) represents a promising new frontier in cancer immunotherapy. By selectively depleting the highly immunosuppressive regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME), these therapies aim to unleash a potent anti-tumor immune response. However, as with all targeted therapies, identifying patients most likely to benefit is paramount. This guide provides a comprehensive comparison of potential biomarkers for predicting response to CCR8 antagonists, supported by the latest experimental data and detailed methodologies, to aid in the strategic development and clinical implementation of this novel therapeutic class.
The Rise of CCR8 as a Predictive Biomarker
The primary biomarker candidate for predicting response to CCR8 antagonist therapy is the expression of CCR8 itself on tumor-infiltrating Tregs. Preclinical and emerging clinical data suggest a strong correlation between high levels of CCR8+ Tregs within the tumor and clinical response to CCR8-targeted agents. This is rooted in the mechanism of action; a higher density of the drug target should logically correlate with enhanced therapeutic efficacy.
Supporting Clinical Data
Recent clinical trial data for LM-108 (cafelkibart) , a novel anti-CCR8 monoclonal antibody, provides the most compelling evidence to date. Pooled analysis from Phase 1/2 studies in heavily pre-treated gastric and pancreatic cancer patients demonstrates a clear stratification of response based on CCR8 expression.
Table 1: Clinical Efficacy of LM-108 (anti-CCR8 mAb) in Combination with anti-PD-1 Therapy
| Indication | Patient Subgroup | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Gastric Cancer | All Efficacy-Evaluable Patients | 36 | 36.1% | 72.2% |
| Patients Progressed on 1st Line Tx | 11 | 63.6% | 81.8% | |
| Patients Progressed on 1st Line Tx with High CCR8 Expression | 8 | 87.5% | 100% | |
| Pancreatic Cancer | Patients Progressed on ≥1 Prior Line Tx | 45 | 24.4% | 71.1% |
| Patients Progressed on ≥1 Prior Line Tx with High CCR8 Expression | 9 | 33.3% | 77.8% |
Data presented at the 2025 ASCO Annual Meeting.[1][2][3][4][5]
These results strongly suggest that high CCR8 expression is a powerful predictive biomarker for response to LM-108, particularly in patients who have developed resistance to prior anti-PD-1 therapy.
Comparison with Alternative Immunotherapy Biomarkers
While CCR8 expression is the most direct biomarker for CCR8-targeted therapy, it is crucial to compare its potential with established biomarkers used for immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. The current gold-standard predictive biomarkers for ICIs include PD-L1 expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI).
Table 2: Comparison of Predictive Biomarkers for Immunotherapy
| Biomarker | Mechanism of Action Link | Primary Application | Advantages | Limitations |
| CCR8 Expression | Direct target of the drug on immunosuppressive Tregs. Higher expression indicates more target cells for depletion. | Predicting response to anti-CCR8 antagonists. | High specificity to the drug's mechanism; data shows strong correlation with response in target populations. | Emerging biomarker; requires validation across different CCR8 agents and tumor types; lack of standardized assays. |
| PD-L1 Expression | Indicates the presence of the ligand for the PD-1 immune checkpoint. High expression suggests an active but suppressed anti-tumor immune response. | Predicting response to anti-PD-1/PD-L1 therapies. | FDA-approved for multiple indications; relatively inexpensive (IHC-based). | Inconsistent predictive value across tumor types; dynamic expression; challenges with scoring systems (TPS vs. CPS) and antibody clones. |
| Tumor Mutational Burden (TMB) | High TMB is thought to generate more neoantigens, making tumors more visible to the immune system. | Predicting response to ICIs across various solid tumors. | Pan-tumor potential; independent of PD-L1 expression. | No standardized testing or universal cutoff; requires next-generation sequencing (NGS), which is more costly and time-consuming. |
| Microsatellite Instability (MSI) | A result of deficient DNA mismatch repair (dMMR), leading to a very high number of mutations and neoantigens. | Predicting response to ICIs, particularly pembrolizumab, in any solid tumor (tumor-agnostic approval). | Strong predictive value; FDA-approved pan-tumor biomarker. | Only prevalent in a small subset of cancers. |
While direct head-to-head clinical studies comparing the predictive power of CCR8 expression versus PD-L1, TMB, and MSI for CCR8 antagonist therapy are not yet available, the biological rationale for CCR8 is arguably more direct. It measures the abundance of the therapeutic target on the key cell population responsible for immunosuppression, whereas other biomarkers are more indirect measures of tumor immunogenicity.
Key Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway in Tregs
The binding of the chemokine CCL1, which is often present in the TME, to the CCR8 receptor on Tregs triggers a signaling cascade that enhances their immunosuppressive function. This involves the STAT3-dependent upregulation of key molecules like FOXP3, the master regulator of Treg function. Depleting these CCR8+ cells is intended to break this immunosuppressive cycle.
Biomarker Analysis Workflow
The evaluation of CCR8 as a predictive biomarker typically involves the analysis of tumor tissue obtained from biopsies. The workflow integrates immunohistochemistry (IHC) for spatial analysis and flow cytometry for quantitative single-cell analysis.
Experimental Protocols
Accurate and reproducible biomarker data are contingent on standardized laboratory procedures. Below are detailed methodologies for the key experiments cited in the evaluation of CCR8+ Tregs.
Protocol 1: Immunohistochemistry (IHC) for CCR8 in FFPE Tissue
This protocol provides a step-by-step guide for staining CCR8 in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue.
1. Sample Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin wax.
-
Cut 4 µm sections and mount them on pre-cleaned, charged microscope slides.
-
Heat slides in a tissue-drying oven for 45-60 minutes at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in 3 changes of xylene for 5 minutes each.
-
Immerse slides in 2 changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 2 changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by steaming slides in a sodium citrate buffer (0.01M, pH 6.0) at 99-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in 1X Tris-buffered saline with Tween-20 (TBS-T).
4. Immunostaining:
-
Apply a universal protein block (peroxide block if using HRP detection) and incubate for 20 minutes at room temperature.
-
Drain the block and apply the primary antibody (e.g., anti-CCR8, clone NLS3847) diluted in antibody diluent. Incubate for 45-60 minutes at room temperature or overnight at 4°C.
-
Rinse slides in 1X TBS-T.
-
Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) and incubate for 30 minutes at room temperature.
-
Rinse slides in 1X TBS-T.
-
Apply streptavidin-enzyme conjugate (e.g., HRP or Alkaline Phosphatase) and incubate for 30 minutes at room temperature.
-
Rinse slides in 1X TBS-T.
5. Detection and Counterstaining:
-
Apply the chromogen substrate (e.g., DAB for HRP or a red chromogen for AP) and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin.
-
Rinse, dehydrate through graded alcohols and xylene, and apply a coverslip.
Protocol 2: Flow Cytometry for Tumor-Infiltrating CCR8+ Tregs
This protocol outlines the process for identifying and quantifying CCR8+ Tregs from a fresh single-cell suspension of human tumor tissue.
1. Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh, non-necrotic tumor tissue using scalpels.
-
Enzymatically digest the tissue fragments using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Wash and resuspend cells in FACS buffer (PBS + 2% FBS + 0.2 mM EDTA).
2. Staining:
-
Perform a viability stain (e.g., Live/Dead Fixable Near-IR) to exclude dead cells.
-
Block Fc receptors using an Fc blocking reagent (e.g., Human TruStain FcX) for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies. A typical panel would include:
-
CD45 (to gate on immune cells)
-
CD3 (to gate on T cells)
-
CD4 (to gate on helper T cells)
-
CD25 (Treg marker)
-
CD127 (low expression is a Treg marker)
-
CCR8
-
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
3. Intracellular Staining (for FOXP3):
-
Fix and permeabilize the cells using a FOXP3-specific staining buffer kit according to the manufacturer's protocol.
-
Add the anti-FOXP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer and resuspend in FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire events on a multi-parameter flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gating Strategy:
-
Gate on singlets.
-
Gate on live cells (viability dye negative).
-
Gate on lymphocytes (by FSC vs. SSC).
-
Gate on CD45+ immune cells.
-
Gate on CD3+ T cells.
-
From the CD3+ gate, create a plot of CD4 vs. CD8. Gate on the CD4+ population.
-
From the CD4+ gate, identify Tregs using either CD25+ vs. FOXP3+ or CD25+ vs. CD127(low/-).
-
Within the final Treg gate (e.g., CD4+FOXP3+), quantify the percentage of CCR8+ cells and their median fluorescence intensity (MFI).
-
Conclusion and Future Directions
The available evidence strongly supports the use of CCR8 expression on tumor-infiltrating regulatory T cells as a predictive biomarker for response to CCR8 antagonist therapy. The remarkable efficacy observed in CCR8-high patient populations in the LM-108 trials underscores its potential to guide patient selection and improve clinical outcomes.
Compared to established biomarkers for immune checkpoint inhibitors like PD-L1, TMB, and MSI, CCR8 offers a more direct mechanistic link to the action of CCR8-targeted drugs. However, the field is still in its early stages. Future research must focus on:
-
Standardization: Establishing standardized, validated assays (both IHC and flow cytometry) with clear scoring criteria and cutoffs for defining "CCR8-high" status.
-
Validation: Confirming the predictive value of CCR8 expression across different CCR8 antagonists currently in clinical trials (e.g., BMS-986340, BAY 3375968) and across a wider range of solid tumors.
-
Comparative Studies: Conducting clinical trials that prospectively compare the predictive utility of CCR8 against or in combination with PD-L1, TMB, and MSI to understand the optimal biomarker strategy for this new class of immunotherapy.
By addressing these key areas, the scientific community can fully harness the potential of CCR8 as a biomarker, ensuring that these promising new therapies reach the patients who need them most.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of CCR8 Antagonist 2
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel compounds like CCR8 antagonist 2 are paramount for ensuring laboratory safety and environmental protection. As specific disposal protocols for "this compound" are not publicly available, the precautionary principle must be applied, treating the substance as a potent, hazardous compound.[1] This guide provides essential, step-by-step procedures for the safe disposal of this and other uncharacterized research chemicals, fostering a culture of safety and building trust in laboratory operations.
Immediate Safety Protocols: Handling and Personal Protective Equipment
Before beginning any procedure that involves this compound, a thorough risk assessment is critical. In the absence of a specific Safety Data Sheet (SDS), researchers should assume the compound is highly potent and may be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling Potent Research Compounds
| Activity | Minimum Required PPE |
| Compound Handling (General) | Nitrile gloves (double-gloving recommended), Safety glasses with side shields, Fully-buttoned laboratory coat.[1] |
| Weighing of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[1] |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant apron or gown.[1] |
| Conducting Reactions | Double nitrile gloves (material selected based on reactants), Chemical splash goggles, Laboratory coat. All operations must be conducted in a certified chemical fume hood or glove box. |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat. |
Step-by-Step Disposal Procedures for this compound
The overriding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins. The following steps outline a safe and compliant disposal process for this compound.
Step 1: In-Laboratory Deactivation (If Applicable and Safe)
For some chemical compounds, a final step in an experimental sequence can be a reaction to reduce its hazardous characteristics. However, without established protocols for this compound, this step should only be attempted by highly experienced personnel with a deep understanding of its potential reactivity. If a safe deactivation method is not known, proceed directly to waste segregation and collection.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE (e.g., disposable gowns, outer gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container. The container must be compatible with the solvent used. For instance, acids and bases should not be stored in metal containers.
-
Segregate halogenated and non-halogenated solvent wastes, as this can impact disposal options.
-
Keep the waste container closed except when adding waste.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes, contaminated glassware) must be collected in a designated, puncture-resistant sharps container.
-
Step 3: Labeling of Hazardous Waste Containers
Accurate and thorough labeling of waste containers is a legal requirement and essential for safe handling and disposal.
-
The label must clearly state "Hazardous Waste".
-
Identify all constituents by their full chemical name; avoid abbreviations or formulas.
-
List the approximate concentration or percentage of each constituent.
-
Include the accumulation start date (the date the first drop of waste was added to the container).
-
Provide the Principal Investigator's name and laboratory location.
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored safely in a designated satellite accumulation area within the laboratory.
-
This area should be close to the point of generation and under the direct supervision of laboratory personnel.
-
Store waste containers in secondary containment, such as a plastic tub, to contain potential leaks.
-
Segregate containers of incompatible chemicals.
-
Do not store hazardous waste for extended periods; adhere to institutional and local regulations regarding storage time limits (e.g., California allows up to 90 days for certain generators).
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Be prepared to provide all necessary documentation, including the information on the waste label. All disposal must comply with local, state, and federal regulations.
Experimental Protocols Cited
While specific experimental protocols for "this compound" are not available in the provided search results, the safe handling and disposal procedures are based on established guidelines for potent research compounds. The methodologies for waste segregation, labeling, and storage are derived from best practices outlined by regulatory bodies and safety organizations.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the key decision points and steps for a researcher handling waste generated from experiments with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling CCR8 Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling, operation, and disposal of CCR8 antagonist 2, a potent research compound. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. As an investigational compound, all activities involving this compound should be conducted with the assumption that it is a potent and hazardous substance.
Immediate Safety and Handling Precautions
Prior to handling, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) for this compound. A comprehensive risk assessment should be conducted for all planned experiments.
Personal Protective Equipment (PPE):
The minimum required PPE for handling this compound in solid (powder) and solution form is outlined below. All PPE should be donned before entering the designated handling area and removed before exiting.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves.[1] | Provides a barrier against skin contact and allows for safe removal of the outer glove upon contamination. |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a dedicated lab coat.[1] | Protects personal clothing from contamination by dust or splashes. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from contact with airborne particles or liquid splashes. |
| Respiratory Protection | Disposable respirator (e.g., N95 or FFP2) for low-risk activities. For handling larger quantities of powder or when aerosolization is possible, a powered air-purifying respirator (PAPR) is recommended. | Minimizes the risk of inhalation of the potent compound. |
| Foot Protection | Disposable shoe covers.[1] | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a designated, locked, and well-ventilated area.
-
Storage conditions for the solid compound are at -20°C for up to 3 years and at 4°C for up to 2 years.
-
Stock solutions in DMSO can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound must be performed in a certified chemical fume hood or a containment device such as a glove box to prevent inhalation of the powder.
-
Use anti-static tools and equipment to minimize the generation of airborne dust.
-
When preparing solutions, slowly add the solvent (e.g., DMSO) to the solid to prevent splashing. Keep the container covered as much as possible.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 469.57 g/mol | MedchemExpress |
| Appearance | Crystalline solid | MedchemExpress |
| Purity | ≥98% | MedchemExpress |
| Solubility | DMSO: ≥ 100 mg/mL | MedchemExpress |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | MedchemExpress |
| Storage (in Solvent) | -80°C (2 years), -20°C (1 year) | MedchemExpress |
Experimental Protocols
In Vitro Chemotaxis Assay:
This protocol is adapted from methodologies used to assess the function of chemokine receptor antagonists.
-
Cell Preparation: Utilize a T-cell line or primary T-cells known to express CCR8.
-
Assay Setup: Use a transwell plate with a pore size suitable for T-cell migration (e.g., 5 µm).
-
Treatment:
-
In the lower chamber, add media containing a known CCR8 ligand (e.g., CCL1) to act as a chemoattractant.
-
In the upper chamber, add the CCR8-expressing cells that have been pre-incubated with varying concentrations of this compound (solubilized in DMSO and then diluted in media) or vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of cell migration against the antagonist concentration.
In Vivo Murine Tumor Model:
This protocol outlines a general workflow for evaluating the efficacy of a CCR8 antagonist in a preclinical cancer model.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6) and a syngeneic tumor model known to have a tumor microenvironment with CCR8-expressing regulatory T cells (Tregs) (e.g., MC38 colon adenocarcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle control (e.g., saline or a formulation blank).
-
This compound at various dose levels.
-
Positive control (e.g., an anti-PD-1 antibody).
-
Combination of this compound and the positive control.
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and harvest tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry to assess immune cell populations).
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated PPE (gloves, shoe covers, disposable lab coats).
-
Contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Liquid Waste:
-
Stock solutions of this compound in DMSO.
-
Contaminated media and buffers.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. DMSO-containing waste should be segregated with other organic solvents.
-
-
Sharps Waste:
-
Needles and syringes used for injections.
-
Dispose of all contaminated sharps immediately into a designated sharps container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound waste down the drain or in the regular trash.
-
High-temperature incineration by a licensed hazardous waste management company is the preferred disposal method for potent pharmaceutical compounds.
-
Visualizations
Caption: A diagram illustrating the CCR8 signaling pathway and the inhibitory action of this compound.
Caption: A workflow diagram for an in vitro chemotaxis assay to evaluate this compound efficacy.
Caption: A diagram outlining the logical flow for the safe disposal of waste generated from handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
